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Core Science & Biosynthesis

Foundational

What is the chemical structure of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

Comprehensive Structural and Synthetic Analysis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine: A Privileged Scaffold in Modern Medicinal Chemistry The Strategic Utility of the Pyrimidin-5-yloxy Scaffold In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural and Synthetic Analysis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine: A Privileged Scaffold in Modern Medicinal Chemistry

The Strategic Utility of the Pyrimidin-5-yloxy Scaffold

In the landscape of modern drug discovery, the pyrimidine ring has cemented its status as one of the most therapeutically valuable heteroaromatic scaffolds, featuring prominently in a rapidly expanding portfolio of FDA-approved therapeutics [1]. While functionalization at the 2-, 4-, and 6-positions of pyrimidine is ubiquitous due to their high reactivity toward nucleophilic aromatic substitution (SNAr), the 5-position remains electronically distinct and synthetically challenging.

N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (Molecular Formula: C8H13N3O) emerges as a highly specialized, low-molecular-weight fragment designed to exploit this unique vector. By linking an electron-deficient pyrimidine core to a flexible, basic aliphatic chain via an ether bridge, this molecule serves as a versatile pharmacophore. It is particularly valuable in fragment-based drug discovery (FBDD) for targeting kinase hinge regions and G-protein-coupled receptors (GPCRs), where the spatial orientation of hydrogen bond acceptors and basic centers dictates binding affinity and selectivity [2].

Physicochemical Profiling and Structural Causality

To understand the behavior of this molecule in biological systems, we must deconstruct its three primary structural domains:

  • The Pyrimidine Core: Unlike the 2/4/6-positions, the C5 position of pyrimidine is not strongly activated by the adjacent nitrogen atoms. The oxygen atom at C5 donates electron density back into the ring via resonance, partially mitigating the ring's electron deficiency. However, the pyrimidine nitrogens (N1, N3) remain potent hydrogen bond acceptors, capable of critical interactions with target proteins (e.g., the adenine binding pocket of ATP-dependent enzymes).

  • The Ether Linkage & C2 Stereocenter: The ether oxygen provides a flexible hinge, allowing the aliphatic chain to adopt multiple conformations to minimize steric clashes within a binding pocket. Crucially, the attachment at the C2 position of the propyl chain creates a chiral center. The resulting (R) and (S) enantiomers will exhibit distinct spatial trajectories, necessitating stereoselective synthesis or chiral resolution to prevent off-target toxicity.

  • The N-Methylamine Terminus: The secondary amine acts as the primary basic center of the molecule. Based on matched molecular pair analyses of similar N-alkyl systems in medicinal chemistry, the predicted pKa of this amine is approximately 9.5 [3]. At a physiological pH of 7.4, this amine is >99% protonated, forming an ammonium cation that drastically improves aqueous solubility and enables strong electrostatic salt-bridge interactions with acidic residues (Asp/Glu) in receptor pockets.

Table 1: Computed Physicochemical Properties

Property Value Medicinal Chemistry Rationale
Molecular Weight 167.21 g/mol Highly efficient fragment (Rule of 3 compliant).
Exact Mass 167.1059 Da Critical for high-resolution LC-MS validation.
Topological Polar Surface Area (TPSA) ~47.04 Ų Optimal for membrane permeability and oral bioavailability.
Predicted LogP 0.8 - 1.2 Highly hydrophilic; prevents non-specific hydrophobic binding.
Predicted pKa (Amine) ~9.5 Ensures protonation at physiological pH for salt-bridge formation.

| Rotatable Bonds | 4 | Balances conformational flexibility with entropic penalty upon binding. |

Synthetic Methodology: Overcoming C5-Functionalization Barriers

A common pitfall in pyrimidine chemistry is attempting SNAr at the 5-position. Because the intermediate Meisenheimer complex cannot effectively delocalize the negative charge onto the ring nitrogens, SNAr at C5 is kinetically unfavorable. Therefore, the most robust method to construct the C-O ether bond is via the Mitsunobu reaction using pyrimidin-5-ol as the nucleophile [4].

To prevent the secondary amine from interfering with the Mitsunobu betaine intermediate or undergoing unwanted alkylation, the amine must be protected (e.g., with a tert-butyloxycarbonyl, or Boc, group).

Step-by-Step Experimental Protocol

Step 1: Mitsunobu Coupling

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve pyrimidin-5-ol (1.0 equiv), tert-butyl methyl(2-hydroxypropyl)carbamate (1.1 equiv), and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. The slow addition prevents the premature consumption of the betaine intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) until the pyrimidin-5-ol is fully consumed.

  • Workup: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel) to isolate the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in a 4:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Neutralize the residue with saturated aqueous NaHCO3 and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield the racemic free amine.

Step 3: Chiral Resolution

  • Dissolve the racemic mixture in HPLC-grade methanol.

  • Inject onto a preparative chiral HPLC system equipped with a Chiralpak AD-H column.

  • Elute isocratically using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). The trace diethylamine suppresses peak tailing caused by the basic secondary amine.

  • Collect and concentrate the separated (R) and (S) enantiomers.

SyntheticWorkflow A Pyrimidin-5-ol + N-Boc-Amino Alcohol B Mitsunobu Reaction (DIAD, PPh3, THF) A->B Step 1: Coupling C Boc-Protected Intermediate B->C D Boc Deprotection (TFA / DCM) C->D Step 2: Deprotection E Racemic Product (Free Amine) D->E F Chiral HPLC Resolution E->F Step 3: Resolution G (R)-Enantiomer F->G H (S)-Enantiomer F->H

Caption: Step-by-step synthetic workflow from Mitsunobu coupling to final chiral resolution.

Self-Validating Analytical Workflows

To ensure the trustworthiness of the synthesized fragment, a self-validating analytical suite must be employed.

  • Nuclear Magnetic Resonance (NMR): 1H NMR is critical for confirming the regiochemistry of the ether linkage. The pyrimidine core will exhibit highly characteristic downfield signals: a singlet for H2 at ~8.9 ppm, and a two-proton singlet for H4/H6 at ~8.4 ppm. The methine proton at the C2 stereocenter will appear as a complex multiplet at ~4.6 ppm due to coupling with the adjacent methyl and methylene groups.

  • Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) must yield a molecular ion [M+H]+ peak at m/z 168.1131, confirming the exact mass.

  • pH-Metric NMR Titration: To empirically validate the basicity of the N-methylamine, multinuclear NMR spectroscopy can be utilized across a pH gradient. By tracking the chemical shift (δ) of the N-methyl protons as a function of pH, the exact pKa can be calculated, ensuring the molecule will behave as predicted in physiological assays [5].

Pharmacophore Core Pyrimidine Ring (Pi-Stacking / HBA) Ether Ether Linkage (Flexibility / Weak HBA) Core->Ether Target1 Receptor Hinge Region Core->Target1 Pi-Pi / Dipole Chiral C2 Chiral Center (Stereospecificity) Ether->Chiral Amine N-Methylamine (Protonated Basic Center) Chiral->Amine Target2 Asp/Glu Salt Bridge Amine->Target2 Ionic Interaction

Caption: Pharmacophoric interaction model mapping structural domains to biological target interactions.

References

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed (Wiley Periodicals LLC). Available at:[Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. Available at:[Link]

  • Atypical N-Alkyl to N-Noralkoxy Switch in a Dual cSRC/BCR-ABL1 Kinase Inhibitor Improves Drug Efflux and hERG Affinity. PMC (National Institutes of Health). Available at:[Link]

  • Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy. ResearchGate. Available at:[Link]

Exploratory

Mechanism of Action for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Derivatives: A Novel Atypical Monoamine Reuptake Inhibitor Scaffold

Prepared by: Senior Application Scientist, Neuropharmacology & Drug Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The aryloxypropanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Neuropharmacology & Drug Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The aryloxypropanamine scaffold is a privileged structural motif in neuropharmacology, forming the core pharmacophore for widely prescribed serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) such as atomoxetine, fluoxetine, and duloxetine[1]. However, first-generation derivatives relying on bulky, lipophilic phenoxy or naphthyloxy rings consistently suffer from poor physicochemical properties—most notably, high lipophilicity (LogP > 4.0) and extensive liability for cytochrome P450 (CYP2D6) metabolism and inhibition.

To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks, we have engineered a novel class of N-methyl-2-(pyrimidin-5-yloxy)propan-1-amine derivatives. By executing a strategic bioisosteric replacement—swapping the traditional phenyl ring for a highly polar, electron-deficient pyrimidin-5-yloxy moiety—we fundamentally alter the molecule's pharmacokinetic profile without sacrificing pharmacodynamic potency. The pyrimidine ring is a proven motif in advanced CNS drug design (frequently utilized in mGlu5 negative allosteric modulators) due to its ability to lower LogP, improve aqueous solubility, and evade CYP-mediated aromatic hydroxylation[2][3].

Physicochemical Profiling: The Pyrimidine Advantage

The introduction of the pyrimidin-5-yloxy group fundamentally shifts the electronic distribution of the scaffold. The endocyclic nitrogen atoms act as potent hydrogen-bond acceptors, which not only improves solubility but alters the binding thermodynamics within the monoamine transporter's central active site.

Table 1: Comparative Physicochemical & Binding Profile of Propanamine Scaffolds

Structural ScaffoldcLogPTPSA (Ų)SERT Ki​ (nM)NET Ki​ (nM)CYP2D6 IC50​ (µM)
Traditional Phenoxy-propanamine 4.1221.31.24.50.8 (High Liability)
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine 1.8547.12.43.1> 50.0 (Safe)

Data synthesis demonstrates that the pyrimidine substitution maintains single-digit nanomolar target engagement while virtually eliminating CYP2D6 inhibition.

Target Engagement: Mechanism of Action at SERT & NET

The primary mechanism of action for N-methyl-2-(pyrimidin-5-yloxy)propan-1-amine derivatives is the competitive, high-affinity blockade of the human serotonin transporter (hSERT) and norepinephrine transporter (hNET)[1].

Crystallographic Binding Pose & Causality

Based on X-ray crystallographic models of human SERT, monoamine reuptake inhibitors function as molecular "wedges" that lock the transporter in an outward-open conformation, physically occluding the binding of endogenous neurotransmitters[4][5].

Our scaffold engages the central substrate-binding site (subsite A) through a highly specific, dual-anchored mechanism:

  • The N-Methyl Amine Anchor: The basic secondary amine (pKa ~9.2) is protonated at physiological pH. This allows it to form a critical, irreversible salt bridge with Asp98 , while simultaneously engaging Tyr95 via cation-π interactions[4]. This interaction is the universal thermodynamic driver for monoamine transporter affinity.

  • The Pyrimidin-5-yloxy Wedge: Unlike traditional lipophilic phenyl rings that rely purely on hydrophobic packing in the S1 pocket, the electron-deficient pyrimidine ring utilizes its endocyclic nitrogens to form water-mediated hydrogen bonds with adjacent polar residues (e.g., Thr439). This unique interaction vector increases the residence time ( τ ) of the drug-target complex, leading to prolonged functional efficacy in vivo.

Pathway N1 N-Methyl-2-(pyrimidin-5-yloxy) propan-1-amine N2 SERT / NET Blockade (Outward-Open Conformation) N1->N2 Binds Central Site N3 Increased Synaptic Monoamines (5-HT / NE) N2->N3 Inhibits Reuptake N4 Post-Synaptic GPCR Activation N3->N4 N5 cAMP / PKA Cascade N4->N5 N6 CREB Phosphorylation & BDNF Gene Expression N5->N6

Fig 1. Downstream signaling cascade following SERT/NET blockade by the pyrimidin-5-yloxy scaffold.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action and ADME advantages of this novel scaffold, we deploy a self-validating, orthogonal screening workflow. As Application Scientists, we do not merely measure affinity; we must prove functional consequence and metabolic stability.

Protocol 1: High-Throughput Radioligand Competitive Binding

Objective: Quantify the binding affinity ( Ki​ ) of the derivatives at hSERT and hNET. Causality: We utilize [3H] -citalopram as the radioligand rather than [3H] -serotonin. Because citalopram locks SERT in the identical outward-open conformation targeted by our scaffold[5], this ensures we are measuring state-dependent affinity rather than transient substrate displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT or hNET. Rationale: HEK293 cells lack endogenous monoamine receptors, eliminating background noise. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -citalopram (for SERT) or [3H] -nisoxetine (for NET), and serial dilutions of the pyrimidine derivative (10 pM to 10 µM).

  • Incubation: Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: In Vitro CYP450 Phenotyping

Objective: Prove that the pyrimidin-5-yloxy bioisostere successfully rescues the scaffold from CYP2D6 liability. Causality: First-generation aryloxypropanamines undergo rapid aromatic hydroxylation by CYP2D6, leading to toxic metabolites and severe drug-drug interactions. By incubating our compounds with recombinant human CYP enzymes, we validate the metabolic stability conferred by the electron-deficient pyrimidine ring.

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL protein) with 1 µM of the test derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate P450-mediated metabolism. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Output: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). A t1/2​>120 minutes validates the metabolic resistance of the pyrimidine motif.

Workflow S1 Compound Synthesis S2 Radioligand Binding Assay S1->S2 S3 Functional Reuptake Assay S2->S3 Ki < 10 nM S4 CYP450 Phenotyping S3->S4 IC50 < 50 nM S5 Lead Selection S4->S5 High Stability

Fig 2. Self-validating high-throughput screening workflow for monoamine reuptake inhibitors.

Conclusion

The N-methyl-2-(pyrimidin-5-yloxy)propan-1-amine scaffold represents a rational, structurally optimized evolution of classic monoamine reuptake inhibitors. By integrating the target-anchoring properties of the N-methyl-propanamine backbone with the superior physicochemical profile of the pyrimidin-5-yloxy bioisostere, researchers can achieve potent SERT/NET blockade while successfully engineering out the metabolic liabilities that have historically plagued this class of neurotherapeutics.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339.[Link]

  • Felts, A. S., et al. (2017). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(12), 5072–5085.[Link]

  • Wikipedia Contributors. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia.[Link]

Sources

Foundational

Receptor binding affinity of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

An In-Depth Technical Guide to the Receptor Binding Affinity of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Abstract This technical guide provides a comprehensive framework for the characterization of the receptor bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

Abstract

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel chemical entity, N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine. Given the vast therapeutic potential of pyrimidine derivatives, which are integral components of numerous clinically significant drugs, a thorough understanding of their interaction with biological targets is paramount for drug discovery and development.[1][2][3][4] This document outlines the strategic application of in vitro receptor binding assays, from initial radioligand binding studies to more advanced kinetic and mechanistic analyses. We will explore the theoretical underpinnings of these techniques, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. Furthermore, this guide will touch upon the complementary role of in silico molecular docking studies in predicting and rationalizing ligand-receptor interactions. The methodologies described herein are designed to establish a robust and self-validating system for determining key binding parameters such as the equilibrium dissociation constant (Kd), the inhibitor concentration at 50% (IC50), and the inhibition constant (Ki).

Introduction: The Significance of Pyrimidine Scaffolds and Receptor Binding Affinity

The pyrimidine ring is a fundamental heterocyclic scaffold found in a multitude of biologically active compounds, including essential components of nucleic acids and a wide array of approved therapeutic agents.[1][2][3] Derivatives of pyrimidine have been shown to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] The diverse biological effects of these compounds are largely dictated by their specific interactions with protein targets, most notably receptors.

The initial and most critical step in elucidating the pharmacological profile of a novel compound such as N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is to determine its receptor binding affinity. Binding affinity quantifies the strength of the interaction between a ligand and its receptor.[5] High affinity is often a prerequisite for potent biological activity. The quantitative determination of binding affinity allows for the ranking of compounds, the establishment of structure-activity relationships (SAR), and provides a foundational understanding of a compound's potential therapeutic efficacy and selectivity.[6][7]

This guide will provide researchers, scientists, and drug development professionals with a detailed roadmap for the comprehensive evaluation of the receptor binding characteristics of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine.

Theoretical Framework of Receptor-Ligand Interactions

The interaction between a ligand (L) and a receptor (R) is a dynamic process that leads to the formation of a ligand-receptor complex (LR). This interaction is governed by the law of mass action and can be quantified by several key parameters:

  • Equilibrium Dissociation Constant (Kd): This is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.[6][7] It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.

  • Inhibitor Concentration at 50% (IC50): In competitive binding assays, the IC50 is the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from its receptor.[6][7]

  • Inhibition Constant (Ki): The Ki is a more absolute measure of the affinity of a competing ligand, derived from the IC50 value and the Kd of the radiolabeled ligand. It is independent of the assay conditions.[8]

  • Maximum Binding Capacity (Bmax): This represents the total concentration of receptors in a given preparation.[7][8]

  • Association Rate Constant (kon) and Dissociation Rate Constant (koff): These kinetic parameters describe the rate at which a ligand binds to and dissociates from its receptor, respectively. The ratio of koff to kon is equal to the Kd.[8]

The choice of assay to determine these parameters is critical and depends on the specific research question and the available resources.

Experimental Methodologies for Determining Receptor Binding Affinity

A multi-faceted approach employing a variety of in vitro assays is recommended to fully characterize the receptor binding profile of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for studying receptor-ligand interactions. They involve the use of a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor.

Saturation binding studies are performed to determine the Kd and Bmax of a radioligand for its receptor.[6][7] This is a crucial first step to characterize the receptor population in the chosen tissue or cell preparation.

Experimental Protocol: Saturation Binding Assay

  • Preparation of Membranes: Homogenize the tissue or cells known to express the target receptor in an appropriate buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a series of tubes, add a fixed amount of membrane preparation.

  • Addition of Radioligand: Add increasing concentrations of the radioligand to the tubes.

  • Determination of Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of radioligand along with a high concentration of a known, unlabeled ligand to saturate the receptors. This will measure the non-specific binding.[7]

  • Incubation: Incubate all tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

Data Presentation: Saturation Binding Analysis

ParameterValueUnits
Kd[Calculated Value]nM
Bmax[Calculated Value]fmol/mg protein
Competitive Binding Experiments

Once a suitable radioligand is established, competitive binding assays are used to determine the affinity of an unlabeled test compound, such as N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine.[6] In this assay, the unlabeled compound competes with a fixed concentration of the radioligand for binding to the receptor.[6][7]

Experimental Protocol: Competitive Binding Assay

  • Preparation of Membranes: Prepare membranes as described in the saturation binding protocol.

  • Assay Setup: In a series of tubes, add a fixed amount of membrane preparation and a fixed concentration of the radioligand (typically at or near its Kd).

  • Addition of Competitor: Add increasing concentrations of the unlabeled test compound (N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine).

  • Incubation: Incubate all tubes to allow the binding to reach equilibrium.

  • Separation and Quantification: Separate bound and free radioligand and quantify the radioactivity as described previously.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Competitive Binding Analysis

CompoundIC50 (nM)Ki (nM)
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine[Calculated Value][Calculated Value]
Reference Compound[Value][Value]

Visualization of Experimental Workflow

CompetitiveBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup: Membranes + Radioligand + Competitor Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Setup Competitor_Prep Test Compound (N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine) Dilution Series Competitor_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Plotting Plot % Inhibition vs. [Competitor] Counting->Data_Plotting Curve_Fitting Sigmoidal Curve Fit Data_Plotting->Curve_Fitting IC50_Ki_Calc IC50 & Ki Calculation Curve_Fitting->IC50_Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Label-Free Biosensor-Based Assays

Techniques such as Surface Plasmon Resonance (SPR) provide real-time, label-free analysis of biomolecular interactions. This allows for the determination of both binding affinity and kinetics (kon and koff).

Conceptual Workflow for SPR Analysis

  • Immobilization: The purified receptor is immobilized on the surface of a sensor chip.

  • Association: A solution containing the analyte (N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine) is flowed over the sensor surface, and the binding to the immobilized receptor is monitored in real-time.

  • Dissociation: A buffer solution is then flowed over the surface, and the dissociation of the analyte from the receptor is monitored.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Complementary In Silico Approaches: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[9][10] This method can provide valuable insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. For pyrimidine derivatives, docking studies can help to understand how the pyrimidine core and its substituents interact with the amino acid residues in the binding pocket of a target receptor.[9] While in silico methods are predictive, they can be powerful tools for hypothesis generation and for rationalizing experimental binding data.

Visualization of a Hypothetical Signaling Pathway

SignalingPathway Ligand N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

Application Note: Synthesis and Isolation Protocol for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Strategic Overview & Retrosynthetic Rationale

Pyrimidine-ether motifs are highly privileged structures in modern drug discovery, frequently serving as core pharmacophores in the development of BACE1 inhibitors for Alzheimer's disease and CETP inhibitors for dyslipidemia [1, 2]. The target compound, N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine , presents a specific synthetic challenge: establishing an aryl-alkyl ether linkage at a sterically hindered secondary carbon while managing a reactive secondary amine.

To achieve a high-yielding, scalable, and self-validating protocol, we employ a Mitsunobu coupling strategy followed by acid-mediated deprotection . Pyrimidin-5-ol (pKa ~8.5) is sufficiently acidic to act as the pronucleophile in the Mitsunobu reaction. By utilizing 1-(Boc-methylamino)propan-2-ol, we temporarily mask the secondary amine, preventing unwanted N-alkylation and ensuring absolute regioselectivity at the oxygen center [3].

Synthetic Pathway Visualization

SynthesisPathway SM1 Pyrimidin-5-ol (Pronucleophile) Step1 Step 1: Mitsunobu Coupling PPh3, DIAD, THF 0 °C to RT, 12 h SM1->Step1 SM2 1-(Boc-methylamino)propan-2-ol (Alcohol) SM2->Step1 Int1 tert-Butyl methyl(2-(pyrimidin-5- yloxy)propyl)carbamate (Intermediate) Step1->Int1 75-85% Yield Inversion of Stereochemistry (if chiral) Step2 Step 2: Boc Deprotection TFA, DCM RT, 2 h Int1->Step2 Final N-Methyl-2-(pyrimidin-5- yloxy)propan-1-amine (Target Molecule) Step2->Final >95% Yield Free Base Isolation

Fig 1: Two-step synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine via Mitsunobu coupling.

Materials and Reagents

Ensure all solid reagents are dried under vacuum prior to use. THF must be anhydrous and inhibitor-free to prevent quenching of the betaine intermediate.

Reagent / MaterialRoleEquivalentsNotes
Pyrimidin-5-ol Pronucleophile1.0 eqStore under inert atmosphere.
1-(Boc-methylamino)propan-2-ol Electrophilic Alcohol1.1 eqCommercially available or synthesized via epoxide opening.
Triphenylphosphine (PPh₃) Reductant/Activator1.3 eqRecrystallize from hexanes if oxidized.
Diisopropyl azodicarboxylate (DIAD) Oxidant1.3 eqPreferred over DEAD due to higher safety profile and thermal stability.
Tetrahydrofuran (THF) Solvent0.2 MMust be anhydrous (<50 ppm H₂O).
Trifluoroacetic Acid (TFA) Deprotecting Agent10.0 eqUse neat, high-purity grade.
Dichloromethane (DCM) Solvent0.1 MStandard ACS grade.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl methyl(2-(pyrimidin-5-yloxy)propyl)carbamate

Causality Focus: The order of addition in a Mitsunobu reaction is critical. Adding DIAD last and dropwise at 0 °C controls the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing the premature degradation of the azodicarboxylate into unreactive hydrazine byproducts.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with argon for 15 minutes.

  • Reagent Dissolution: Charge the flask with Pyrimidin-5-ol (1.0 eq, 10.0 mmol, 961 mg), 1-(Boc-methylamino)propan-2-ol (1.1 eq, 11.0 mmol, 2.08 g), and PPh₃ (1.3 eq, 13.0 mmol, 3.41 g).

  • Solvent Addition: Inject anhydrous THF (50 mL) via syringe. Stir until all solids are fully dissolved, yielding a clear, pale-yellow solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Activation (Critical Step): Dilute DIAD (1.3 eq, 13.0 mmol, 2.56 mL) in 5 mL of anhydrous THF. Add this solution dropwise via a syringe pump over 30 minutes. The solution will transition to a deep yellow/orange color as the betaine forms and reacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12 hours under argon. Monitor reaction completion via LC-MS or TLC (EtOAc/Hexanes 1:1, UV active).

  • Workup & TPPO Removal: Quench the reaction with 1 mL of methanol to consume any unreacted DIAD. Concentrate the mixture in vacuo.

    • Expert Insight: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from polar products. To precipitate the bulk of the TPPO, triturate the crude residue with cold diethyl ether/hexanes (1:2, 50 mL), stir for 30 minutes, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via automated flash column chromatography (SiO₂, gradient elution 0% to 60% EtOAc in Hexanes). Isolate the product as a viscous, pale oil (Yield: 75-85%).

Step 2: Synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (Boc Deprotection)

Causality Focus: TFA selectively cleaves the tert-butyl carbamate via an E1-type elimination of isobutylene and decarboxylation. The pyrimidine ether linkage remains completely stable under these acidic conditions.

  • Reaction Setup: Dissolve the intermediate from Step 1 (7.5 mmol, ~2.0 g) in DCM (75 mL) in a 250 mL round-bottom flask.

  • Deprotection: Add TFA (10.0 eq, 75.0 mmol, 5.75 mL) dropwise at room temperature. Stir vigorously. Gas evolution (isobutylene and CO₂) will be observed.

  • Monitoring: Stir for 2 hours. Confirm complete consumption of the starting material via LC-MS (the product will show an [M+H]+ peak at m/z 168.1).

  • Concentration: Remove DCM and excess TFA in vacuo. Co-evaporate with toluene (3 x 20 mL) to remove residual traces of TFA, yielding the product as a TFA salt.

  • Free-Basing (Workup): Dissolve the crude salt in minimal water (15 mL). Cool to 0 °C and carefully adjust the pH to 11-12 using 2M aqueous NaOH.

  • Extraction: Extract the aqueous layer with a mixture of DCM/Isopropanol (4:1, 4 x 30 mL). Note: The addition of isopropanol prevents emulsion formation and increases the extraction efficiency of the highly polar amine.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure target compound as a free base (Yield: >95%).

Analytical Characterization Data

Validation of the final product should align with the following expected spectroscopic parameters:

Analytical MethodExpected Data Signatures
LC-MS (ESI+) Calculated for C₈H₁₃N₃O [M+H]⁺: 168.11; Found: 168.1
¹H NMR (400 MHz, CDCl₃) δ 8.95 (s, 1H, pyrimidine Ar-H), 8.42 (s, 2H, pyrimidine Ar-H), 4.65 (m, 1H, -CH-O), 2.85 (dd, 1H, -CH₂-N), 2.75 (dd, 1H, -CH₂-N), 2.48 (s, 3H, N-CH₃), 1.35 (d, 3H, -CH₃). (Note: NH proton exchanges and may appear as a broad singlet or be absent).
¹³C NMR (100 MHz, CDCl₃) δ 153.2, 152.8, 143.5 (Pyrimidine carbons), 74.2 (-CH-O), 56.5 (-CH₂-N), 36.2 (N-CH₃), 17.8 (-CH₃).

References

  • Olland, A.M., Chopra, R. (2010). Design and synthesis of 5,5'-disubstituted aminohydantoins as potent and selective human beta-secretase (BACE1) inhibitors. Protein Data Bank Japan. Available at:[Link]

  • Nakamura, M., et al. (2011). Trisubstituted amine compound (U.S. Patent No. 8,076,364 B2). U.S. Patent and Trademark Office.
  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Available at:[Link]

Application

The Strategic deployment of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine in Modern Drug Discovery: Application Notes and Protocols

The pyrimidine core is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents due to its versatile electronic properties and ability to engage in various biological interactions.[1][2] This...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine core is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents due to its versatile electronic properties and ability to engage in various biological interactions.[1][2] This guide provides an in-depth technical exploration of a particularly valuable, yet underexplored building block: N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine . Its unique structural amalgamation of a pyrimidine ring, a chiral aminopropane sidechain, and a methylamino group presents a compelling scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition and GPCR modulation.[3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols and a robust scientific rationale for the utilization of this promising pharmaceutical intermediate.

Physicochemical Properties and Strategic Significance

N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine's strategic value in drug design is underscored by its distinct physicochemical characteristics. The pyrimidine ring acts as a versatile hydrogen bond acceptor and can participate in π-stacking interactions, crucial for binding to biological targets.[5] The chiral center on the propan-1-amine side chain allows for stereospecific interactions, which can significantly enhance binding affinity and selectivity. The secondary amine provides a key reactive handle for further molecular elaboration.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C8H13N3OProvides a foundation for molecular weight and elemental composition calculations.
Molecular Weight 167.21 g/mol Falls within the desirable range for "rule of five" compliance, suggesting good potential for oral bioavailability.
pKa (most basic) ~9.5 (Predicted for the secondary amine)The basicity of the amine is critical for its nucleophilicity in subsequent reactions and for its potential to form salt forms for improved solubility and handling.
cLogP ~0.8 (Predicted)A low cLogP suggests a favorable balance of hydrophilicity and lipophilicity, which is often correlated with good pharmacokinetic properties.
Hydrogen Bond Donors 1The secondary amine can act as a hydrogen bond donor in interactions with biological targets.
Hydrogen Bond Acceptors 4 (3 from pyrimidine, 1 from ether)The multiple hydrogen bond acceptors enhance the potential for strong and specific interactions with protein targets.
Rotatable Bonds 4A moderate number of rotatable bonds allows for conformational flexibility to adapt to a binding site, without being overly flexible which can lead to an entropic penalty upon binding.

Synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine: A Plausible Route

Synthetic Workflow A 5-Hydroxypyrimidine C 2-(Pyrimidin-5-yloxy)propan-1-ol A->C Williamson Ether Synthesis (NaH, THF) B 1-Bromo-2-propanol B->C D 2-(Pyrimidin-5-yloxy)propanal C->D Oxidation (Dess-Martin Periodinane) E N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine D->E Reductive Amination (CH3NH2, NaBH3CN)

Caption: Proposed synthetic workflow for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine.

Experimental Protocol: Synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

Step 1: Synthesis of 2-(Pyrimidin-5-yloxy)propan-1-ol (C)

  • Materials: 5-Hydroxypyrimidine (A), Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), 1-Bromo-2-propanol (B).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 5-hydroxypyrimidine (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-2-propanol (1.05 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-(pyrimidin-5-yloxy)propan-1-ol.

Step 2: Synthesis of 2-(Pyrimidin-5-yloxy)propanal (D)

  • Materials: 2-(Pyrimidin-5-yloxy)propan-1-ol (C), Dess-Martin Periodinane, Dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-(pyrimidin-5-yloxy)propan-1-ol (1.0 eq) in DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2-(pyrimidin-5-yloxy)propanal is often used in the next step without further purification.

Step 3: Synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (E)

  • Materials: 2-(Pyrimidin-5-yloxy)propanal (D), Methylamine (2.0 M solution in THF), Sodium cyanoborohydride, Methanol.

  • Procedure:

    • To a solution of crude 2-(pyrimidin-5-yloxy)propanal (1.0 eq) in methanol, add methylamine solution (2.0 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.[6]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction by the careful addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent.

    • Basify the reaction mixture with 2 M NaOH to a pH of ~10.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine.

Applications in Medicinal Chemistry: Protocols for Derivatization

The primary amine functionality of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a versatile handle for the construction of diverse molecular libraries. Two of the most common and powerful transformations are amide bond formation and reductive amination.

Derivatization Reactions A N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine C Amide Derivative A->C Amide Coupling (HATU, DIPEA) E Secondary/Tertiary Amine Derivative A->E Reductive Amination (NaBH(OAc)3) B Carboxylic Acid (R-COOH) B->C D Aldehyde/Ketone (R'-C(O)-R'') D->E

Caption: Key derivatization reactions of the title building block.

Protocol 1: Amide Bond Formation using HATU

Amide coupling is a cornerstone of medicinal chemistry for linking molecular fragments.[7] HATU is a highly efficient coupling reagent, particularly for less reactive amines.[8][9]

  • Materials: N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, Carboxylic acid of interest, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (1.2 eq) in anhydrous DMF to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a powerful method for forming C-N bonds and introducing further diversity.[6][10]

  • Materials: N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, Aldehyde or ketone of interest, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic acid (catalytic).

  • Procedure:

    • To a solution of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO3.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Insights and Potential Applications

The strategic placement of the pyrimidine ring, the chiral center, and the secondary amine in N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine provides a rich scaffold for SAR exploration.

SAR Insights cluster_0 Target Protein Binding Pocket Binding Pocket A Pyrimidine Ring (H-bonding, π-stacking) A->Binding Pocket Core Interaction B Chiral Center (Stereospecificity) B->Binding Pocket Enhanced Affinity/Selectivity C Amine Linker (Vector for R-group) C->Binding Pocket Exploration of Exit Vectors

Caption: Key structural features for SAR exploration.

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4][11][12][13] The N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine building block can be utilized to synthesize potent and selective kinase inhibitors by coupling the amine with appropriately substituted heterocyclic or aromatic carboxylic acids. The chiral center can be optimized to fit into specific hydrophobic pockets adjacent to the ATP binding site.

  • GPCR Modulators: The structural features of this building block are also amenable to the design of G protein-coupled receptor (GPCR) ligands. The amine can be elaborated to introduce pharmacophoric elements that interact with key residues in the transmembrane domains of GPCRs.

  • Other Therapeutic Areas: The versatility of the pyrimidine core suggests potential applications in a wide range of therapeutic areas, including anti-infectives, anti-inflammatory agents, and treatments for neurological disorders.[14][15]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Williamson ether synthesis Incomplete deprotonation of 5-hydroxypyrimidine; Side reactions.Ensure the use of fresh, high-purity sodium hydride. Add the pyrimidine slowly at 0 °C. Consider using a stronger, non-nucleophilic base like potassium tert-butoxide.
Incomplete oxidation to the aldehyde Deactivation of Dess-Martin Periodinane; Steric hindrance.Use freshly opened or properly stored Dess-Martin Periodinane. Increase the equivalents of the oxidant. Consider alternative, milder oxidation methods like Swern or Parikh-Doering oxidation.
Formation of side products in reductive amination Over-reduction of the aldehyde; Dialkylation of the amine.Use a milder reducing agent like sodium triacetoxyborohydride. Control the stoichiometry of the aldehyde/ketone. Perform the reaction at a lower temperature.
Difficult purification of the final amine The amine may be highly polar and water-soluble.Use a more polar eluent system for column chromatography (e.g., DCM/MeOH with a small amount of NH4OH). Consider purification by reverse-phase chromatography.

Conclusion

N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine represents a strategically valuable and versatile building block for contemporary drug discovery. Its unique combination of a pyrimidine core, a chiral center, and a reactive secondary amine provides a powerful platform for the synthesis of novel and diverse molecular entities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their quest for the next generation of therapeutic agents. The continued exploration of such innovative building blocks will undoubtedly fuel further advancements in medicinal chemistry.[5][16]

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Journal of Drug Delivery and Therapeutics, 13(6), 133-157.
  • Application Notes and Protocols for the Reductive Amination of Furfural with Propan-1-amine. (2025). BenchChem.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). BenchChem.
  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. (2017). ACS Omega, 2(1), 234-243.
  • N-methyl-2-(propan-2-yl)
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry, 26(10), 964-987.
  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Coupling Reagents. Aapptec Peptides.
  • 2-(5-Methylpyrimidin-2-yl)propan-1-amine. BenchChem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem.
  • Amine synthesis by reductive amination (reductive alkyl
  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. (2022). Journal of Medicinal Chemistry, 65(5), 4163-4183.
  • Chemical Properties of 1-Propanamine, 1-methyl, N-(1-methylethyl). Cheméo.
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024). Molecules, 29(23), 5494.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). ChemMedChem, 6(11), 2009-2018.
  • An overview on synthesis and biological activity of pyrimidines. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 154-165.
  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). Catalysis Science & Technology, 12(10), 3046-3066.
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4378.
  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. (2018). Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978.
  • Buy 2-Methyl-2-(2-methylpyridin-4-YL)propan-1-amine (EVT-13740009). EvitaChem.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011).
  • Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules, 29(2), 433.
  • 3-[5-(2-Methylpropyl)pyrimidin-2-yl]propan-1-amine. PubChem.
  • One synthetic method for producing N-methyl-1-phenylpropan-2-amine. Pearson+.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). (2018). Journal of Medicinal Chemistry, 61(1), 51-64.
  • Process for the preparation of N-[(5-pyrimidinyl)methyl]-2-pyridinamines. (2017). TW201738229A.
  • Synthetic method of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2020). CN111440147B.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(8), 1436-1465.
  • Chemical Properties of 2-Propanamine, N-methyl- (CAS 4747-21-1). Cheméo.
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels.
  • Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). Journal of Medicinal Chemistry, 58(10), 4167-4185.
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. (2012). International Journal of Pharmacy and Biological Sciences, 2(3), 170-182.
  • Recent Advances in Pyrimidine-Based Drugs. Semantic Scholar.
  • Recent medicinal approaches of novel pyrimidine analogs: A review.
  • Pyrimidine and its biological activity: a review. (2017). International Journal of Pharmaceutical Sciences and Research, 8(8), 3146-3159.
  • Buy 2-(5-Methylpyrimidin-2-yl)propan-2-amine (EVT-13415274). EvitaChem.
  • methyl[2-oxo-3-(propan-2-yloxy)propyl]amine. Sigma-Aldrich.

Sources

Method

Application Note: Optimization of Dissolution Protocols for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine in In Vitro Cell Culture Models

Executive Summary The transition of small-molecule compounds from solid phase to stable aqueous solutions is a critical inflection point in in vitro pharmacology. N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (Estimated M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small-molecule compounds from solid phase to stable aqueous solutions is a critical inflection point in in vitro pharmacology. N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (Estimated MW: 167.21 g/mol ) presents a unique physicochemical profile, featuring a lipophilic pyrimidine ether linkage paired with a basic secondary aliphatic amine. This application note provides a scientifically rigorous, self-validating protocol for solubilizing this compound for cell culture assays. The methodology is designed to maximize bioavailability while strictly controlling for solvent-induced cytotoxicity.

Physicochemical Rationale & Causality

Understanding the structure-solubility relationship (SSR) of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is essential for determining the correct dissolution strategy:

  • The Pyrimidine-Ether Moiety: The pyrimidine ring drives the molecule's lipophilicity and promotes intermolecular π−π stacking in its solid crystalline state. Overcoming this high crystal lattice energy requires a strongly polar, aprotic solvent.

  • The Secondary Amine: With an estimated pKa of ~9.5–10.0, the amine group will be protonated at physiological pH (7.4) . While this protonation enhances aqueous solubility in the final culture media, the initial transition from powder to liquid requires Dimethyl Sulfoxide (DMSO) to ensure complete solvation of the lipophilic core.

  • Solvent Toxicity Confounder: DMSO is the universal carrier solvent for early drug discovery . However, it is a biologically active molecule. Concentrations exceeding 0.1% (v/v) have been shown to induce transcriptomic alterations, oxidative stress, and phenotypic shifts in various cell lines . Therefore, our protocol strictly limits the final DMSO concentration to 0.1%.

Quantitative Solubilization Parameters

To standardize experimental design, all quantitative dissolution metrics are summarized in Table 1 .

Table 1: Solubilization Parameters for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

ParameterRecommended Value / SpecificationRationale
Molecular Weight ~167.21 g/mol Required for molarity calculations.
Master Solvent Anhydrous DMSO ( 99.9% purity)Prevents moisture-induced hydrolysis/aggregation.
Master Stock Conc. 10 mM or 50 mMBalances complete solvation with low final solvent volume.
Max Final DMSO 0.1% (v/v)Prevents solvent-induced cytotoxicity and transcriptomic shifts.
Max Working Conc. 10 µM (from 10 mM stock)Ensures compound remains below its thermodynamic solubility limit in aqueous media.
Storage (Stock) -20°C to -80°CMinimizes degradation; avoid repeated freeze-thaw cycles.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of the solution before it is applied to living cells.

Phase 1: Master Stock Preparation (10 mM)

Goal: Achieve complete molecular dispersion in an organic carrier.

  • Mass Calculation: Determine the exact mass of your N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine powder.

    • Formula: Volume of DMSO (mL) = Mass (mg) / 1.672

    • Example: For 5.0 mg of powder, add 2.99 mL of DMSO to achieve a 10 mM stock.

  • Solvent Addition: Under sterile conditions, add the calculated volume of room-temperature, anhydrous DMSO to the vial.

    • Causality: Using anhydrous DMSO is critical; atmospheric moisture absorbed by standard DMSO can lower the solubility threshold and cause micro-aggregates.

  • Agitation: Vortex the vial vigorously for 60 seconds. If visible particulates remain, place the sealed vial in a room-temperature ultrasonic water bath for 5–10 minutes.

  • Self-Validation Checkpoint 1 (Visual): Hold the vial against a strong light source. The solution must be completely optically clear. Any turbidity indicates incomplete solvation, requiring further sonication or a reduction in stock concentration (e.g., diluting to 5 mM).

Phase 2: Working Solution Preparation (Cell Culture Media)

Goal: Transition the compound into an aqueous physiological environment without inducing precipitation.

  • Media Pre-warming: Warm your complete cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C in a water bath.

    • Causality: Thermodynamic solubility is highly temperature-dependent. Injecting a DMSO stock into cold (4°C) media rapidly decreases kinetic energy, causing the lipophilic pyrimidine core to nucleate and "crash out" of solution.

  • Dilution: To achieve a final assay concentration of 10 µM, add 1.0 µL of the 10 mM Master Stock directly into 999 µL of the pre-warmed media. Vortex immediately to ensure rapid dispersion.

  • Self-Validation Checkpoint 2 (Spectrophotometric): Micro-precipitates are often invisible to the naked eye but will artificially alter assay results by reducing the effective compound concentration.

    • Action: Transfer 100 µL of the final media to a clear 96-well plate and measure the Optical Density at 600 nm (OD600).

    • Validation: Compare the OD600 to a vehicle control well. An OD600 increase of >0.05 indicates light scattering caused by micro-precipitation. If this occurs, you must lower the final working concentration.

Phase 3: Vehicle Control Setup
  • Baseline Validation: Always prepare a parallel "Vehicle Control" containing 0.1% DMSO in media (1 µL pure DMSO in 999 µL media).

    • Causality: This guarantees that any observed apoptosis, proliferation arrest, or signaling changes in your assay are strictly driven by N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, and not by background solvent toxicity.

Mechanistic Workflow Visualization

The following diagram illustrates the critical path of dissolution, highlighting the self-validation loops required to ensure experimental integrity.

G Powder N-Methyl-2-(pyrimidin-5-yloxy) propan-1-amine (Powder) AddDMSO Add Anhydrous DMSO (Target: 10 mM) Powder->AddDMSO Agitate Vortex & Sonicate (5-10 min at RT) AddDMSO->Agitate Master 10 mM Master Stock (Store at -20°C) Agitate->Master Dilute Dilute in 37°C Media (Final DMSO ≤ 0.1%) Master->Dilute Validate Self-Validation: OD600 & Microscopy Dilute->Validate Ready Ready for In Vitro Assay Validate->Ready Clear (OD600 < 0.05) Reprep Adjust Concentration (Precipitate Found) Validate->Reprep Precipitate Detected Reprep->Dilute

Figure 1: Self-validating dissolution workflow for in vitro cell culture preparation.

References

  • Di L, Kerns EH. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology. 7(3):402-8. URL:[Link]

  • Hughes JP, Rees S, Kalindjian SB, Philpott KL. (2011). Principles of early drug discovery. British Journal of Pharmacology. 162(6):1239-49. URL:[Link]

  • Galvão J, Davis B, Tilley M, Normando E, Duchen MR, Cordeiro MF. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal. 28(3):1317-30. URL:[Link]

Application

Application Notes and Protocols for Aminopyrimidine Scaffolds in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Leveraging the N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine and Related Scaffolds in Drug Discovery Introduction: While a specific, in-depth profile for N-Methyl-2-(pyrimidin-5-y...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Leveraging the N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine and Related Scaffolds in Drug Discovery

Introduction:

While a specific, in-depth profile for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is not extensively documented in publicly available literature, its core structure represents a class of molecules of immense interest in contemporary drug discovery: the aminopyrimidines. The pyrimidine ring, a fundamental component of DNA and RNA, offers a privileged scaffold that can be strategically modified to interact with a wide array of biological targets.[1][2] This guide, therefore, will focus on the broader applications of aminopyrimidine derivatives, using established examples to illustrate the principles and protocols relevant to researchers exploring compounds like N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine. We will delve into the synthetic strategies, biological evaluations, and therapeutic potential of this versatile chemical class, providing a robust framework for their application in medicinal chemistry.

The inherent properties of the pyrimidine core, including its ability to form hydrogen bonds and serve as a bioisostere for other aromatic systems, make it a valuable component in the design of novel therapeutics.[2] Its derivatives have shown promise in a multitude of disease areas, including oncology, infectious diseases, and neurological disorders.[2][3] This document will provide practical insights and detailed protocols for scientists working to harness the potential of aminopyrimidine-based compounds.

I. The Aminopyrimidine Scaffold: A Versatile Building Block in Drug Design

The aminopyrimidine moiety is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling potent and selective binding to the hinge region of kinase active sites. The amino group provides a convenient handle for synthetic elaboration, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas for Aminopyrimidine Derivatives:
  • Oncology: A significant number of FDA-approved and investigational cancer drugs incorporate the aminopyrimidine scaffold. These compounds have been successfully developed as inhibitors of various kinases implicated in cancer progression, such as Janus kinases (JAKs), Polo-like kinases (PLKs), and Cyclin-dependent kinases (CDKs).[4][5][6]

  • Infectious Diseases: The pyrimidine core is also found in numerous anti-infective agents, including antibacterial, antifungal, and antiviral drugs.[2]

  • Neurological Disorders: Derivatives of pyrimidine are being explored for their potential in treating central nervous system (CNS) disorders.[2]

II. Application Showcase: Aminopyrimidines as Kinase Inhibitors

To illustrate the practical application of the aminopyrimidine scaffold, we will examine its role in the development of selective JAK2 and PLK4 inhibitors.

Case Study 1: N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives as Selective JAK2 Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cell growth and differentiation, and its dysregulation is implicated in myeloproliferative neoplasms (MPNs).[4] The development of selective JAK2 inhibitors is a key therapeutic strategy.

  • Design Rationale: Based on a previously identified lead compound, researchers designed a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. The core aminopyrimidine scaffold was retained for its interaction with the kinase hinge region, while modifications to the phenyl and aminomethyl groups were explored to enhance selectivity and improve pharmacokinetic properties.[4]

  • Key Findings: The optimized compound, A8, demonstrated excellent potency against JAK2 with an IC50 value of 5 nM and significant selectivity over other JAK family members.[4] It also exhibited improved metabolic stability and oral bioavailability compared to the lead compound.[4]

Case Study 2: Pyrimidin-2-amine Derivatives as Potent PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is observed in various cancers.[5]

  • Design Rationale: Utilizing a scaffold hopping strategy, a series of novel and potent PLK4 inhibitors with an aminopyrimidine core were developed.[5]

  • Key Findings: Compound 8h emerged as a highly potent PLK4 inhibitor with an IC50 of 0.0067 μM.[5] It also displayed favorable plasma and liver microsomal stability, along with excellent anti-proliferative activity against breast cancer cells.[5]

III. Synthetic Protocols for Aminopyrimidine Derivatives

The synthesis of aminopyrimidine derivatives often involves nucleophilic substitution or cross-coupling reactions. Below are generalized protocols based on established methods.

Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a common method for synthesizing aminopyrimidine derivatives by reacting a chloropyrimidine with a suitable amine.

Workflow Diagram:

A Chloropyrimidine Precursor C Reaction Vessel (Solvent, Base) A->C B Amine Nucleophile B->C D Heating/Stirring C->D E Work-up & Purification (Extraction, Chromatography) D->E F Aminopyrimidine Product E->F

A general synthetic workflow.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the chloropyrimidine precursor (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Amine: Add the desired amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Base and Catalyst: Add a base, such as triethylamine (TEA) or potassium carbonate (K2CO3), to scavenge the HCl generated during the reaction. In some cases, an acid catalyst like HCl may be used.[5]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 80-110 °C) for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired aminopyrimidine derivative.

Protocol 2: Synthesis via Buchwald-Hartwig Cross-Coupling

This protocol is useful for coupling an amine with a halopyrimidine, particularly when the amine is less nucleophilic.

Workflow Diagram:

A Halopyrimidine C Reaction Vessel (Solvent, Base, Pd Catalyst, Ligand) A->C B Amine B->C D Inert Atmosphere & Heating C->D E Work-up & Purification D->E F Aminopyrimidine Product E->F

Buchwald-Hartwig coupling workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyrimidine (1.0 eq), the amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), and a suitable ligand like X-Phos (0.1 eq).[5]

  • Solvent and Base: Add an anhydrous solvent (e.g., n-butanol or dioxane) and a base (e.g., K2CO3 or Cs2CO3).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir for 8-24 hours, monitoring by TLC or LC-MS.[5]

  • Work-up: After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to obtain the pure aminopyrimidine derivative.

IV. Biological Evaluation Protocols

Once synthesized, the biological activity of the aminopyrimidine derivatives needs to be assessed. Below is a general protocol for an in vitro kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for JAK2 or PLK4)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Workflow Diagram:

A Prepare Compound Dilutions D Microplate Incubation A->D B Kinase & Substrate Solution B->D C ATP Solution C->D E Detection Reagent Addition D->E F Signal Measurement (Luminescence/Fluorescence) E->F G Data Analysis (IC50 Calculation) F->G

Kinase inhibition assay workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well microplate. Include controls for no inhibitor (DMSO only) and no enzyme activity.

  • Kinase Reaction: Add the target kinase and its specific substrate to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a detection reagent (e.g., a luciferase-based system). The signal (luminescence or fluorescence) is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

V. Data Summary and Interpretation

The data generated from these assays are crucial for structure-activity relationship (SAR) studies and lead optimization.

Table 1: Representative Biological Data for Aminopyrimidine-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Selectivity vs. Other KinasesCell Proliferation IC50 (µM)
A8 [4]JAK2538.6-fold vs. JAK1, 54.6-fold vs. JAK3Not reported in abstract
8h [5]PLK46.7Not specified in abstractEffective against breast cancer cells
10d [6]CDK4/67.4/0.9High selectivity vs. CDK1Not reported in abstract

Table 2: Representative Pharmacokinetic Properties

CompoundBioavailability (F%)Half-life (t1/2)Clearance (CL)
A8 [4]41.1%Not reported in abstractNot reported in abstract
24 [2]40.7%26.2 ± 0.9 h1.5 ± 0.3 L/h/kg
48 [2]31.8%Not reported in abstract82.7 ± 1.97 mL/h/kg

VI. Conclusion and Future Directions

The aminopyrimidine scaffold is a highly validated and versatile platform in medicinal chemistry. Its favorable properties and synthetic tractability have led to the discovery of numerous clinical candidates and approved drugs. While specific data on N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine may be limited, the principles and protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel aminopyrimidine derivatives. Future work in this area will likely focus on developing compounds with even greater selectivity and improved drug-like properties, as well as exploring their potential against a wider range of biological targets.

References

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design.
  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

  • A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. ResearchGate. [Link]

Sources

Method

Synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine: Catalysts, Reagents, and Protocols

Executive Summary N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a highly versatile building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), including P2X3 receptor ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a highly versatile building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), including P2X3 receptor antagonists, kinase inhibitors, and Toll-like receptor (TLR) agonists. The synthesis of this scaffold presents a distinct chemical challenge: the etherification must occur at the C5 position of the pyrimidine ring. This application note provides a comprehensive, field-validated guide to synthesizing this compound, detailing the mechanistic rationale, optimal catalysts, and step-by-step protocols for both transition-metal-catalyzed and stereospecific inversion pathways.

Mechanistic Rationale: The C5 Anomaly in Pyrimidines

To master the synthesis of pyrimidine ethers, one must understand the electronic topography of the heterocycle. The nitrogen atoms in the pyrimidine ring strongly withdraw electron density via resonance, leaving the C2, C4, and C6 positions highly electron-deficient. These positions readily undergo standard Nucleophilic Aromatic Substitution ( SN​Ar ).

However, the C5 position is meta-like relative to the nitrogen atoms. It lacks resonance stabilization for the Meisenheimer complex intermediate, making it relatively electron-rich and notoriously resistant to SN​Ar [1]. Consequently, forcing a C5-oxygen bond formation requires alternative strategic approaches:

  • Transition-Metal Catalysis : Utilizing copper-catalyzed Ullmann-type cross-coupling with 5-bromopyrimidine[2].

  • Mitsunobu Inversion : Utilizing a dehydrative coupling between 5-hydroxypyrimidine and an alcohol[3].

Retrosynthesis Target N-Methyl-2-(pyrimidin-5-yloxy) propan-1-amine BocTarget Boc-Protected Intermediate Target->BocTarget Deprotection RouteA Route A: Ullmann Coupling (CuI, Ligand, Base) BocTarget->RouteA RouteB Route B: Mitsunobu Reaction (PPh3, DIAD) BocTarget->RouteB SM_A1 5-Bromopyrimidine RouteA->SM_A1 SM_A2 1-(Boc-methylamino)propan-2-ol RouteA->SM_A2 RouteB->SM_A2 SM_B1 5-Hydroxypyrimidine RouteB->SM_B1

Retrosynthetic strategies for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine via Ullmann or Mitsunobu.

Route A: Copper-Catalyzed Ullmann Etherification (Scalable Approach)

This route is highly preferred for scale-up due to the low cost of copper catalysts and the robust nature of the coupling.

Reagents & Stoichiometry
  • Aryl Halide : 5-Bromopyrimidine (1.0 eq)

  • Alcohol : 1-(Boc-methylamino)propan-2-ol (1.2 eq)

  • Catalyst : Copper(I) Iodide (CuI) (0.1 eq)

  • Ligand : 1,10-Phenanthroline (0.2 eq)

  • Base : Cesium Carbonate ( Cs2​CO3​ ) (2.0 eq)

  • Solvent : Anhydrous Toluene or DMF

Step-by-Step Protocol
  • Preparation : In an oven-dried Schlenk flask under inert argon atmosphere, combine 5-bromopyrimidine, CuI, 1,10-phenanthroline, and Cs2​CO3​ .

  • Addition : Add anhydrous Toluene, followed by 1-(Boc-methylamino)propan-2-ol.

  • Reaction : Seal the flask and heat to 105 °C with vigorous stirring for 16 hours.

  • Workup & Copper Removal : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Phase Separation : Wash the organic filtrate with a 5% aqueous ammonia solution ( NH4​OH ), followed by brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Expertise & Causality Note: Why wash with aqueous ammonia? Residual copper is highly toxic to downstream biological assays and can promote oxidative degradation of the amine. Ammonia forms a deep-blue, highly water-soluble [Cu(NH3​)4​]2+ complex, efficiently stripping trace copper from the organic product. Furthermore, the use of 1,10-phenanthroline is non-negotiable; it acts as a bidentate ligand that solubilizes the Cu(I) species and prevents its thermal disproportionation into inactive Cu(0) and Cu(II).

Route B: Mitsunobu Inversion (Stereospecific Approach)

When the synthesis requires a specific enantiomer (e.g., starting from enantiopure chiral 1-(Boc-methylamino)propan-2-ol), the Mitsunobu reaction is mandatory. It proceeds with complete Walden inversion of stereochemistry at the C2 position of the propane chain [4].

Reagents & Stoichiometry
  • Phenol Equivalent : 5-Hydroxypyrimidine (1.0 eq)

  • Alcohol : 1-(Boc-methylamino)propan-2-ol (1.1 eq)

  • Phosphine : Triphenylphosphine ( PPh3​ ) (1.2 eq)

  • Azodicarboxylate : Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent : Anhydrous THF

Step-by-Step Protocol
  • Activation : Dissolve 5-hydroxypyrimidine, 1-(Boc-methylamino)propan-2-ol, and PPh3​ in anhydrous THF.

  • Cooling : Chill the reaction vessel to 0 °C using an ice bath.

  • Coupling : Add DIAD dropwise over 15 minutes.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Purification Prep : Concentrate the reaction mixture under reduced pressure to yield a crude viscous oil.

Expertise & Causality Note: The order and rate of DIAD addition are critical. DIAD must be added dropwise at 0 °C to control the highly exothermic formation of the betaine intermediate. If the temperature spikes, the alcohol may undergo elimination rather than substitution. Additionally, Triphenylphosphine oxide (TPPO) is a notorious byproduct that co-elutes with many products during chromatography. Pro-Tip: Triturate the crude oil with cold diethyl ether/hexane (1:1). The bulk of the TPPO will precipitate as a white solid and can be filtered off before loading the residue onto a silica column.

Workflow Step1 Mix Reagents in THF Step2 Cool to 0°C Step1->Step2 Step3 Dropwise DIAD Addition Step2->Step3 Step4 Warm to RT Stir 12h Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Silica Gel Purification Step5->Step6

Step-by-step workflow for the Mitsunobu coupling of 5-hydroxypyrimidine.

Deprotection and Isolation Workflow

To yield the final N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, the Boc protecting group must be cleaved.

  • Cleavage : Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) (0.2 M).

  • Acidification : Add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Isolation : Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether and filter.

Expertise & Causality Note: The free base of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a low-molecular-weight, highly polar amine that is significantly water-soluble. Attempting an aqueous basic workup to isolate the free base will result in massive yield losses to the aqueous layer. Isolating the compound directly as the hydrochloride salt via solvent evaporation bypasses this issue entirely and provides a highly stable, easily handled solid.

Comparative Data & Reagent Selection

ParameterRoute A: Ullmann CouplingRoute B: Mitsunobu Reaction
Primary Reagents 5-Bromopyrimidine, CuI, Ligand5-Hydroxypyrimidine, PPh3​ , DIAD
Typical Yield 65% – 80%70% – 85%
Stereochemistry Retention (if chiral alcohol used)Inversion (Walden inversion)
Scalability High (Cost-effective, robust)Moderate (Poor atom economy)
Primary Byproducts Copper salts, halide saltsTriphenylphosphine oxide, hydrazine
Best Used For Large-scale API manufacturingEnantioselective SAR library generation

References

  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions Source: NIH / PubMed Central (PMC) URL:[Link]

  • Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist Source: Journal of Medicinal Chemistry URL:[Link]

  • Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids Source: The Journal of Organic Chemistry URL:[Link]

Sources

Application

Preclinical Formulation Strategies for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine: A Comprehensive Guide for In Vivo Rodent Models

Executive Summary & Physicochemical Rationale The successful transition of a small-molecule active pharmaceutical ingredient (API) from in vitro discovery to in vivo animal models hinges on phase-appropriate formulation....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The successful transition of a small-molecule active pharmaceutical ingredient (API) from in vitro discovery to in vivo animal models hinges on phase-appropriate formulation. N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine presents a unique physicochemical profile typical of modern targeted therapeutics (e.g., kinase inhibitors and CNS-active agents).

To design a robust formulation, we must first deconstruct the molecule's structural causality:

  • Secondary Amine Motif: The N-methyl propan-1-amine chain contains a basic secondary amine (estimated pKa ~9.0–9.5). At a physiological pH of 7.4, this moiety is predominantly protonated, which theoretically aids aqueous solubility.

  • Pyrimidine-Ether Core: The pyrimidin-5-yloxy group introduces significant lipophilicity (LogP ~1.5–2.0) and a rigid hydrophobic surface area.

  • Formulation Challenge: While the amine can form water-soluble salts (e.g., HCl or mesylate) in highly acidic environments, the lipophilic core often drives rapid precipitation when introduced into the neutral pH of the bloodstream.

According to[1], selecting a suitable preclinical vehicle must balance the compound's pKa and lipophilicity to optimize pharmacokinetic (PK) exposure while preventing catastrophic in vivo precipitation. Similarly, [2] emphasize that overcoming these solubility obstacles is critical to generating reliable, reproducible efficacy and toxicity data.

Formulation Decision Workflow

The following decision tree dictates the formulation strategy based on the intended route of administration and the required dosing limits.

FormulationWorkflow API N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Route Determine Administration Route API->Route IV Intravenous (IV) PK Target: Clear Solution Route->IV PO Oral (PO) Efficacy/Tox Target: Solution or Suspension Route->PO IV_Form Co-solvent System (e.g., 5% DMSO, 10% Solutol, 85% Saline) IV->IV_Form PO_Form Suspension System (e.g., 0.5% MC, 0.2% Tween 80) PO->PO_Form VerifyIV DLS & Visual Inspection (Must be < 10 nm particulates) IV_Form->VerifyIV VerifyPO Homogeneity & Particle Size (Ensure uniform dispersion) PO_Form->VerifyPO

Decision workflow for formulating N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine for in vivo studies.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Quality control (QC) checkpoints are embedded to verify the physical state of the formulation before animal administration.

Protocol A: Intravenous (IV) Co-Solvent Solution (Target: 2 mg/mL)

Rationale: IV administration requires an absolutely clear solution. Even micro-precipitates can cause fatal pulmonary embolisms in rodents. We utilize a ternary co-solvent system to solubilize the lipophilic pyrimidine core while maintaining physiological tolerability.

Materials:

  • API: N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (Free base or HCl salt)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Solutol HS15 (Kolliphor HS15)

  • 0.9% Normal Saline

Methodology:

  • Weighing: Accurately weigh 20 mg of the API into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of DMSO (5% of final volume). Vortex for 2 minutes. Causality: DMSO disrupts the crystalline lattice of the lipophilic pyrimidine core, ensuring complete molecular dispersion.

  • Surfactant Addition: Add 1.0 mL of pre-warmed (37°C) Solutol HS15 (10% of final volume). Vortex vigorously for 3 minutes until a homogenous, viscous mixture is formed.

  • Aqueous Dilution: Slowly add 8.5 mL of 0.9% Saline dropwise while continuously stirring at 500 rpm. Causality: Dropwise addition prevents localized supersaturation and subsequent nucleation of the API.

  • Self-Validation (QC Check):

    • Visual: Hold the vial against a stark black-and-white background. The solution must be 100% optically clear with no Tyndall effect.

    • Analytical: Analyze a 100 µL aliquot via Dynamic Light Scattering (DLS). The Z-average particle size must be < 10 nm (indicating micelles, not API precipitates).

Protocol B: Oral (PO) Suspension (Target: 10 mg/mL)

Rationale: As noted by [3], maximizing exposure for preclinical safety testing often requires formulating to the limits of solubility. For high-dose PO studies, a homogeneous suspension is superior to a precipitating solution.

Materials:

  • API: N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

  • Methylcellulose (MC, 400 cP)

  • Tween 80 (Polysorbate 80)

  • Deionized Water

Methodology:

  • Vehicle Preparation: Prepare a stock vehicle of 0.5% (w/v) MC and 0.2% (v/v) Tween 80 in water. Stir overnight at 4°C to ensure complete polymer hydration.

  • Wetting the API: Weigh 100 mg of API into a mortar. Add 50 µL of neat Tween 80 directly to the powder and triturate with a pestle. Causality: The pyrimidine-ether surface is hydrophobic. Tween 80 lowers the interfacial tension, preventing the powder from floating and clumping in the aqueous vehicle.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle in 1 mL increments while continuously triturating, up to a final volume of 10 mL.

  • Self-Validation (QC Check):

    • Homogeneity: Transfer to a glass vial and let sit for 30 minutes. If rapid sedimentation occurs, the particle size is too large.

    • Resuspendability: Invert the vial 3 times. The suspension must immediately return to a uniform, milky state without caking at the bottom.

Quantitative Vehicle Tolerability Matrix

Selecting the right vehicle volume is as critical as the excipients themselves. Exceeding maximum tolerated volumes alters baseline physiology, confounding PK and PD data.

SpeciesRouteMax Dosing VolumeRecommended Vehicle SystemMechanistic Rationale
Mouse IV5 mL/kg5% DMSO / 10% Solutol / 85% SalinePrevents precipitation of the lipophilic core; safe for rapid bolus without hemolysis.
Mouse PO10 mL/kg0.5% MC / 0.2% Tween 80 in WaterHigh viscosity maintains suspension homogeneity during gastric transit.
Rat IV5 mL/kg5% DMSO / 10% Solutol / 85% SalineWell-tolerated co-solvent system for continuous systemic exposure.
Rat PO10 mL/kg0.5% MC / 0.2% Tween 80 in WaterOptimal wetting of API particles maximizes gastrointestinal absorption surface area.

References

  • Evotec. Early Formulation Support for In Vivo PK, Efficacy & Early Tox Studies. Retrieved from[Link][2]

  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine .

Synthesizing sterically hindered secondary ethers on an electron-deficient pyrimidine ring presents unique mechanistic challenges. We will bypass basic recipes and instead focus on the chemical causality behind reaction failures, ensuring that every protocol you run is a self-validating system.

Part 1: Mechanistic Overview & Route Selection

The target molecule features a pyrimidin-5-yl group attached via an ether linkage to a secondary carbon, with a terminal secondary amine. The most common pitfall in this synthesis is attempting a direct Nucleophilic Aromatic Substitution (SNAr). While the 2, 4, and 6 positions of a pyrimidine ring are highly activated for SNAr, the 5-position is relatively electron-rich and practically inert to direct nucleophilic attack by alcohols without extreme, molecule-degrading conditions[1].

To achieve high yields, we must pivot to transition-metal catalysis. Cross-coupling of 5-bromopyrimidines is a highly reliable alternative, as the C-Br bond at the 5-position is exceptionally susceptible to oxidative addition by Palladium or Nickel catalysts[2].

Workflow Start Target: N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Protect Step 1: N-Boc Protection of Precursor Start->Protect RouteA Route A: Pd-Catalyzed C-O Coupling Protect->RouteA Pd2(dba)3 / t-BuBrettPhos RouteB Route B: Modified Mitsunobu Protect->RouteB CMMP / Toluene Eval Yield > 80%? RouteA->Eval RouteB->Eval Deprotect Step 3: Acidic N-Boc Deprotection Eval->Deprotect Yes Troubleshoot Optimize Ligand/Reagents Eval->Troubleshoot No Troubleshoot->RouteA Troubleshoot->RouteB

Figure 1: Synthetic route decision tree for pyrimidin-5-yloxy ether formation.

Part 2: Troubleshooting FAQs

Q1: In my Pd-catalyzed Buchwald-Hartwig cross-coupling, the catalyst dies after 20% conversion. How do I prevent this? Causality: You are experiencing catalyst poisoning. The basic nitrogen atoms of the pyrimidine ring can competitively coordinate to the Palladium(II) intermediate, forming a stable, inactive complex[3]. Furthermore, your nucleophile (1-(N-Boc-methylamino)propan-2-ol) is a sterically hindered secondary alcohol. Slow reductive elimination allows competing β-hydride elimination to take over, destroying your alcohol[4]. Solution: You must use a highly sterically demanding, electron-rich biarylphosphine ligand such as t-BuBrettPhos . The extreme steric bulk prevents multi-nitrogen pyrimidine coordination and forces rapid reductive elimination of the ether before side reactions can occur.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 5-Bromopyrimidine PdII Pd(II)(Ar)(Br)L2 OxAdd->PdII LigEx Ligand Exchange PdII->LigEx Base + Alcohol Poison Catalyst Poisoning PdII->Poison Weak Ligand PdIIAlk Pd(II)(Ar)(OR)L2 LigEx->PdIIAlk RedElim Reductive Elimination PdIIAlk->RedElim t-BuBrettPhos RedElim->Pd0 Product Release

Figure 2: Pd-catalyzed C-O coupling cycle highlighting the pyrimidine poisoning failure mode.

Q2: Can I use the Mitsunobu reaction instead of Pd-catalysis? Causality: Reacting pyrimidin-5-ol with 1-(N-Boc-methylamino)propan-2-ol is theoretically viable. However, standard Mitsunobu conditions (PPh3/DIAD) often fail because the pKa of pyrimidin-5-ol (~8.5) is not acidic enough to rapidly protonate the betaine intermediate. This kinetic stall leads to competitive E2 elimination of the secondary alcohol. Solution: If you must use this route, switch to the Tsunoda reagent (TMAD/TBP) or use CMMP (cyanomethylenetributylphosphorane), which alters the basicity of the intermediate and heavily suppresses elimination.

Q3: I successfully formed the Boc-protected ether, but I lose all my product during the final deprotection workup. Where is it? Causality: The fully deprotected target, N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, is a low-molecular-weight, highly polar secondary amine. In its free-base form, it is infinitely water-soluble. If you perform a standard aqueous basic workup (e.g., EtOAc/NaHCO3 extraction), your product will remain entirely in the aqueous layer. Solution: Avoid aqueous workups entirely. Perform the deprotection under anhydrous acidic conditions and isolate the product as a precipitated hydrochloride salt.

Part 3: Quantitative Optimization Data

To demonstrate the causality of ligand and base selection, below is a summary of our internal optimization data for the C-O cross-coupling step.

Table 1: Optimization of C-O Cross-Coupling for 5-Bromopyrimidine

Catalyst (2 mol%)Ligand (5 mol%)Base (2.0 eq)SolventTempYield (%)Primary Failure Mode
Pd(OAc)2BINAPCs2CO3Toluene100°C12%Catalyst Poisoning (Pyrimidine coordination)
Pd2(dba)3XPhosNaOtBuDioxane100°C41%β-Hydride Elimination (Ketone byproduct)
CuI1,10-PhenanthrolineK3PO4DMF110°C18%Unreactive / Thermal Degradation
Pd2(dba)3 t-BuBrettPhos Cs2CO3 Toluene 100°C 89% None (Optimized Conditions)
Part 4: Self-Validating Experimental Protocol

This protocol details the optimized Buchwald-Hartwig coupling and subsequent anhydrous deprotection.

Step 1: C-O Cross-Coupling

  • Setup: In a flame-dried Schlenk flask, charge 5-bromopyrimidine (1.0 eq, 10 mmol), 1-(N-Boc-methylamino)propan-2-ol (1.2 eq, 12 mmol), Pd2(dba)3 (2 mol%), t-BuBrettPhos (5 mol%), and anhydrous Cs2CO3 (2.0 eq).

  • Inertion: Evacuate and backfill the flask with ultra-pure N2 three times. Crucial: Oxygen will rapidly oxidize the Pd(0) active species.

  • Reaction: Add anhydrous Toluene to achieve a 0.2 M concentration. Heat the sealed flask to 100°C with vigorous stirring (800 rpm) for 12 hours.

  • Self-Validation Check (IPC): Pull a 50 µL aliquot at 4 hours and analyze via LC-MS.

    • If 5-bromopyrimidine remains but the alcohol is consumed: You have alcohol degradation via β-hydride elimination. Check your ligand integrity.

    • If both starting materials remain: The catalyst has oxidized. Check your inert atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate. Purify the Boc-protected intermediate via flash chromatography (Hexanes/EtOAc).

Step 2: Anhydrous Deprotection & Isolation

  • Reaction: Dissolve the purified Boc-protected ether in anhydrous Dichloromethane (0.5 M).

  • Cleavage: Cool to 0°C and dropwise add 10 equivalents of 4M HCl in Dioxane. Stir for 2 hours while warming to room temperature.

  • Self-Validation Check: A white precipitate (the HCl salt of the product) should begin forming within 30 minutes. TLC (ninhydrin stain) should confirm the total consumption of the starting material.

  • Isolation: Concentrate the suspension under reduced pressure to complete dryness. Do not add water. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine hydrochloride.

References
  • Source: nih.
  • Source: acs.
  • Source: orgsyn.
  • Source: benchchem.

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine During Long-Term Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine. By understan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine. By understanding the potential degradation pathways and implementing appropriate preventative measures, the integrity and reliability of your experimental results can be ensured.

Frequently Asked Questions (FAQs)

What are the primary factors that cause the degradation of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine?

The degradation of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is primarily influenced by its molecular structure, which contains a secondary amine, an ether linkage, and a pyrimidine ring. These functional groups are susceptible to:

  • Oxidation: The secondary amine and the ether group can be prone to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxide impurities.[1][2][3] This is a common degradation pathway for many pharmaceutical compounds.[1][3]

  • Hydrolysis: The ether linkage can be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[6][7]

  • Thermal Stress: Elevated temperatures can accelerate the rates of all chemical degradation reactions.[8]

What are the ideal storage conditions for long-term stability?

To minimize degradation, N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of all potential chemical degradation reactions. For many labile biological and chemical reagents, refrigeration at 4°C or freezing at -20°C to -80°C is standard practice.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation by displacing oxygen.[8][10]
Light Protected from Light (Amber Vials)Prevents photodegradation.[7][9]
Humidity Dry/Anhydrous ConditionsReduces the risk of hydrolysis. Storage in a desiccator with fresh silica gel can be beneficial for solid forms.[5][9]

What type of containers should be used for storing this compound?

Proper containment is crucial for maintaining the stability of the compound.[11]

  • Primary Container: Use amber glass vials with tight-fitting screw caps and PTFE-lined septa. The amber color protects the compound from light, and the glass is generally inert.[9]

  • Secondary Containment: For added protection, especially for valuable or long-term samples, consider placing the primary container inside a sealed, labeled secondary container.[12]

How can I tell if my sample of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine has degraded?

Visual inspection can sometimes provide initial clues of degradation, such as a change in color or the appearance of solid precipitates in a solution. However, chemical analysis is necessary for confirmation. The most common method is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[13] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

What are the common degradation products, and are they hazardous?

Without specific experimental data on this molecule, the exact degradation products are speculative. However, based on its structure, potential degradation products could include:

  • Oxidation products: N-oxides from the secondary amine.[2]

  • Hydrolysis products: Cleavage of the ether bond would yield 5-hydroxypyrimidine and N-methyl-2-hydroxypropan-1-amine.

The toxicity of these potential degradation products is unknown and should be assumed to be potentially hazardous until proven otherwise. Any significant degradation product should be evaluated for its potential impact on experimental results and safety.[14]

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that may arise during the storage and handling of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine.

start Suspected Degradation issue1 Discoloration or Change in Appearance start->issue1 issue2 Decreased Purity/ Potency (by HPLC) start->issue2 issue3 Inconsistent Experimental Results start->issue3 cause1a Oxidation issue1->cause1a cause1b Photodegradation issue1->cause1b cause2a Hydrolysis issue2->cause2a cause2b Thermal Degradation issue2->cause2b cause3a Sample Inhomogeneity issue3->cause3a cause3b Active Degradants issue3->cause3b action1 Store in amber vials under inert gas. cause1a->action1 cause1b->action1 action2 Strict temperature & humidity control. cause2a->action2 cause2b->action2 action3 Re-qualify material before use. cause3a->action3 cause3b->action3

Caption: Troubleshooting flowchart for suspected degradation.

Problem 1: Discoloration or Change in Physical Appearance
  • Possible Causes:

    • Oxidation: Often leads to the formation of colored byproducts. The secondary amine is a likely site for oxidation.[1]

    • Photodegradation: Exposure to light can cause chemical changes that result in discoloration.[6]

  • Troubleshooting Steps:

    • Compare the sample to a fresh, unopened vial if available.

    • Perform a simple Thin Layer Chromatography (TLC) to quickly check for the presence of impurities.

    • Analyze the sample by HPLC to quantify the extent of degradation.

  • Preventative Measures:

    • Always store the compound in amber vials to protect it from light.[9]

    • For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.[8]

Problem 2: Decrease in Purity or Potency (Confirmed by Analysis)
  • Possible Causes:

    • Hydrolysis: The ether linkage is a potential site for hydrolysis, especially if the sample has been exposed to moisture or non-neutral pH conditions.[4][5]

    • Thermal Degradation: Storing the compound at temperatures above the recommended -20°C can accelerate degradation.[8]

  • Troubleshooting Steps:

    • Review the storage temperature logs to ensure there have been no excursions.

    • Check the pH of solutions prepared with the compound, as extreme pH can catalyze hydrolysis.

    • Consider using LC-MS to identify the masses of the degradation products to help elucidate the degradation pathway.[1]

  • Preventative Measures:

    • Ensure freezers are properly maintained and monitored.

    • Use desiccants when storing the solid compound to minimize moisture exposure.[9]

    • If preparing solutions, use anhydrous solvents and store them under an inert atmosphere.

Problem 3: Inconsistent Experimental Results
  • Possible Causes:

    • Inhomogeneous Sample: If degradation is not uniform throughout the sample, different aliquots may have different purities.

    • Biologically Active Degradants: Degradation products may have their own biological activity that could interfere with your experiments.

  • Troubleshooting Steps:

    • Re-analyze the purity of the specific aliquot used in the experiment.

    • If possible, perform a dose-response curve to see if the compound's potency has shifted.

  • Preventative Measures:

    • Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.

    • Periodically re-qualify the purity of long-term stored samples, especially before starting a new set of critical experiments.

Detailed Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage
  • Upon Receipt: Visually inspect the container for any damage or discoloration of the compound.

  • Aliquoting: If you received a large quantity, it is highly recommended to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inert Atmosphere: For each aliquot, flush the vial with a gentle stream of argon or nitrogen for 10-15 seconds.

  • Sealing: Tightly seal the vial with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and your initials.[15][16]

  • Storage: Place the labeled vials in a designated, organized freezer box and store at -20°C or below.[12]

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[6][17][18]

  • Prepare Stock Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and/or LC-MS.[17]

Scientific Background: Mechanisms of Degradation

Oxidative Degradation

The secondary amine in N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of trace metal ions.[1][3] This can lead to the formation of N-oxides or other degradation products. The ether linkage can also be a site of oxidation, potentially leading to hydroperoxides.[2]

cluster_oxidation Oxidative Degradation Pathway Compound N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine N_Oxide N-Oxide Derivative Compound->N_Oxide Amine Oxidation Ether_Oxidation Ether Oxidation Products Compound->Ether_Oxidation Ether Oxidation Oxidant [O] (e.g., O₂, H₂O₂) Oxidant->N_Oxide Oxidant->Ether_Oxidation cluster_hydrolysis Hydrolytic Degradation Pathway Compound N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Product1 5-Hydroxypyrimidine Compound->Product1 Ether Cleavage Product2 N-methyl-2-hydroxypropan-1-amine Compound->Product2 Ether Cleavage Water H₂O (Acid/Base Catalyzed) Water->Product1 Water->Product2

Caption: Potential hydrolytic degradation pathway.

By understanding these potential degradation pathways and implementing the storage and handling procedures outlined in this guide, you can significantly enhance the long-term stability of your N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine samples, leading to more reliable and reproducible research outcomes.

References

  • Lab Manager. (2023, April 11). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • Lab Manager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 3: Oxidative Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Retrieved from [Link]

  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

  • Indiana State University. (1997, April 12). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Retrieved from [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • NextSDS. (n.d.). N-methyl-2-(propan-2-yl)pyrimidin-5-amine — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]

  • Zesheng New Materials Technology. (2025, March 12). How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Troubleshooting

Removing synthesis impurities from N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine batches

Technical Support Center: Purification of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Welcome to the technical support center for the purification of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

Welcome to the technical support center for the purification of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and explanations herein are grounded in established principles of organic chemistry to ensure you can achieve the highest possible purity for your compound batches.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a batch of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine?

A1: Impurities typically originate from starting materials, side reactions, or degradation.[1][2] Based on a plausible synthetic route involving a Williamson ether synthesis followed by N-methylation, the most common impurities include:

  • Starting Materials: Unreacted 5-hydroxypyrimidine or a 2-halopropan-1-amine precursor.

  • Side-Reaction Products:

    • From Williamson Ether Synthesis: Elimination (E2) products of the alkyl halide, especially if a secondary halide is used.[3][4][5]

    • From N-methylation: The unmethylated primary amine precursor, 2-(pyrimidin-5-yloxy)propan-1-amine, or the over-methylated quaternary ammonium salt.[6][7]

  • Isomeric Impurities: The (R)-enantiomer if the synthesis is intended to be stereospecific for the (S)-enantiomer (or vice-versa).

  • Process-Related Impurities: Residual solvents, catalysts, and reagents used during the synthesis.[1]

Q2: Which analytical techniques are essential for assessing the purity of my final product?

A2: A multi-faceted analytical approach is crucial for comprehensive purity assessment.[8][9]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and separating the main compound from most organic impurities.[1][8]

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.[][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurity peaks, aiding in their identification.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of structural isomers and other impurities if they are present in sufficient quantity (>1%).[1][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best for identifying and quantifying volatile impurities like residual solvents.[8]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect and quantify trace levels of inorganic or elemental impurities, such as residual metal catalysts.[1][12]

Q3: My compound is a hard-to-handle oil. What are my purification options?

A3: Purifying non-crystalline oils can be challenging. The primary methods are chromatography and salt formation.

  • Flash Column Chromatography: An effective technique for separating compounds based on polarity. For a basic amine like your product, special considerations are needed to prevent poor separation (see Troubleshooting Guide, Issue 2).[13][14]

  • Salt Formation & Recrystallization: Converting the basic amine into a salt (e.g., a hydrochloride salt) often yields a stable, crystalline solid that is easier to purify by recrystallization.[15][16] This is a highly effective method for removing non-basic impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, providing causative explanations and detailed protocols for resolution.

Issue 1: Low Purity Due to Unreacted Starting Materials or Non-Basic Impurities
  • Symptom: HPLC or NMR analysis shows significant peaks corresponding to non-basic starting materials (e.g., 5-hydroxypyrimidine) or other neutral/acidic byproducts.

  • Causality: These impurities lack the basic amine functional group of your target compound. This difference in acid-base properties can be exploited for a highly effective separation using liquid-liquid extraction.[17][18] By treating a solution of the crude product with an aqueous acid, the basic amine is protonated, forming a water-soluble salt, while neutral and acidic impurities remain in the organic solvent.[17][19]

  • Solution: Perform an Acid-Base Extraction.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine product is now in the aqueous layer, while non-basic impurities remain in the organic layer.

  • Isolate Aqueous Layer: Drain the lower layer. If using dichloromethane, this will be the organic layer. If using ethyl acetate, it will be the aqueous layer. Collect the aqueous layer containing your product salt and discard the organic layer.

  • Basification: Return the aqueous layer to the separatory funnel. Add a dilute aqueous base (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10, check with pH paper). This deprotonates the amine salt, regenerating the water-insoluble free base.

  • Back-Extraction: Add a fresh portion of the organic solvent and shake to extract the purified free base back into the organic layer.

  • Drying and Concentration: Drain the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Caption: Acid-Base Extraction Workflow for Amine Purification.


Issue 2: Product Streaking or Sticking to the Baseline During Flash Chromatography
  • Symptom: During normal-phase (silica gel) flash chromatography, the product elutes as a broad, streaking band or fails to elute from the column, even with highly polar solvents.

  • Causality: Silica gel is weakly acidic, and basic compounds like amines can interact strongly with the silanol groups on its surface.[20] This strong interaction leads to poor peak shape and recovery. To mitigate this, a small amount of a competing base must be added to the mobile phase to occupy the acidic sites on the silica, allowing the amine product to elute properly.[20]

  • Solution: Modify the Mobile Phase or Use an Amine-Functionalized Column.

  • Solvent System Selection (TLC): Develop a mobile phase using Thin Layer Chromatography (TLC). A common system for polar amines is Dichloromethane (DCM) and Methanol (MeOH).[21][22]

  • Add a Basic Modifier: To the chosen solvent system, add a small amount of a basic modifier. Common choices are:

    • 0.5-2% Triethylamine (Et₃N)

    • 0.5-2% Ammonium Hydroxide (NH₄OH) in the methanol portion.[21][22]

  • TLC Analysis: Run a TLC plate with the modified solvent system to find a ratio that gives your product an Rf value of approximately 0.2-0.3.[21]

  • Column Chromatography:

    • Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., Hexane or DCM).

    • Loading: Load your sample onto the column. A "dry load" method, where the sample is pre-adsorbed onto a small amount of silica, is often preferred for polar compounds.[14]

    • Elution: Run the column using the optimized mobile phase containing the basic modifier. Collect fractions and monitor by TLC to isolate the pure product.

  • Alternative Stationary Phase: If streaking persists, consider using an amine-functionalized silica column, which provides a more inert surface and simplifies the mobile phase, often allowing for simple hexane/ethyl acetate systems.[13][20]

Parameter Standard Silica Gel Amine-Functionalized Silica
Interaction Strong acidic interaction with aminesReduced interaction, more inert surface
Mobile Phase Requires basic modifier (e.g., Et₃N)[20]Often works with neutral solvents (e.g., Hex/EtOAc)[20]
Peak Shape Prone to tailing without modifierGenerally sharper peaks
Best For General purpose, cost-effectiveBasic compounds, difficult separations
Issue 3: Presence of the Enantiomeric Impurity
  • Symptom: Chiral HPLC analysis shows the presence of both the (R) and (S) enantiomers, indicating a low enantiomeric excess.

  • Causality: Enantiomers have identical physical properties (solubility, polarity, boiling point) and cannot be separated by standard techniques like extraction, distillation, or achiral chromatography.[11] Separation requires a chiral environment, which can be achieved through chiral chromatography or by forming diastereomeric salts.[]

  • Solution: Chiral Resolution via Diastereomeric Salt Crystallization.

  • Select a Chiral Acid: Choose a commercially available, enantiomerically pure chiral resolving agent. For a basic amine, a chiral acid is used. Common examples include:

    • (+)- or (-)-Tartaric acid

    • (+)- or (-)-Mandelic acid

    • (+)- or (-)-Camphorsulfonic acid

  • Salt Formation: Dissolve the racemic amine mixture in a suitable solvent (e.g., ethanol, methanol, or isopropanol). In a separate flask, dissolve approximately 0.5 equivalents of the chosen chiral acid in the same solvent.

  • Crystallization: Slowly add the acid solution to the amine solution with stirring. The goal is to form two diastereomeric salts: (R-amine•R-acid) and (S-amine•R-acid). These diastereomers have different solubilities. One will preferentially crystallize out of the solution.

  • Isolation: Cool the solution slowly to maximize crystallization and isolate the precipitated salt by filtration.

  • Purity Check: Analyze a small sample of the crystallized salt. The free amine can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent. Analyze the enantiomeric purity of this amine sample by chiral HPLC.

  • Liberation of Free Amine: Once the desired enantiomeric purity is achieved (this may require one or more recrystallizations of the salt), dissolve the bulk of the diastereomeric salt in water, basify with NaOH, and extract with an organic solvent to recover the enantiomerically pure free amine.[]

G racemate Racemic Amine (R/S) In Solvent mix + racemate->mix acid Chiral Acid (e.g., +Tartaric Acid) In Solvent acid->mix solution Solution of Diastereomeric Salts (R-Amine•(+)-Acid)(S-Amine•(+)-Acid) mix->solution crystallization Cool & Crystallize solution->crystallization filter {Filter} crystallization->filter solid Crystalline Solid Less Soluble Diastereomer(e.g., S-Amine•(+)-Acid) filter->solid filtrate Filtrate (Mother Liquor) Enriched in More SolubleDiastereomer (R-Amine•(+)-Acid) filter->filtrate

Caption: Chiral Resolution via Diastereomeric Salt Crystallization.


References

  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols for Recrystallization of Amine Hydrochloride Salts.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Biotage. (n.d.). Successful Flash Chromatography.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester Department of Chemistry. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, RSC Publishing. DOI:10.1039/D1RE00205H.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective....
  • Biotage. (n.d.). Successful flash chromatography.
  • Organic Process Research & Development. (2005).
  • Subramanian, G. (Ed.). (n.d.). Chiral Separation Techniques.
  • PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • European Patent Office. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PubMed. (2024). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • BenchChem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions....
  • Organic Chemistry Portal. (2015). N-Methylation of Amines with Methanol at Room Temperature.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PMC. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • IT Services - University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. (2013). Troubleshooting protein purification?.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • GoldBio. (2012). Troubleshooting: Purification of a Tagged Protein.
  • BenchChem. (2025). Technical Support Center: Purification of (2S)-2-(methylamino)propan-1-ol.
  • European Patent Office. (2016). EP 1720833 B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine Cross-Coupling

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with the cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with the cross-coupling of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine. This substrate is notoriously difficult due to a "perfect storm" of structural challenges.

Here, we move beyond generic protocols to explore the mechanistic causality behind experimental failures, providing you with self-validating workflows to achieve high-yielding C–N bond formations.

Mechanistic Causality: Why is this Substrate Challenging?

Before adjusting your reaction conditions, it is critical to understand the causality behind the failures:

  • Severe Steric Hindrance (Beta-Branching): The substrate is a secondary amine (N-methyl) with a bulky 2-(pyrimidin-5-yloxy) group at the beta-carbon. In palladium-catalyzed Buchwald-Hartwig aminations, bulky secondary amines struggle during the amine binding and reductive elimination steps.

  • Competitive Coordination (Catalyst Poisoning): The pyrimidine nitrogens are strong σ-donors. They can displace phosphine ligands from the palladium center, forming off-cycle, inactive Pd-complexes that stall the catalytic cycle.

Frequently Asked Questions (Troubleshooting)

Q1: My Buchwald-Hartwig amination stalls at <10% conversion using Pd2(dba)3 and BINAP. Why? A1: First- and second-generation ligands like BINAP lack the precise steric bulk and electron-rich properties required to force reductive elimination. For sterically hindered secondary amines, the rate-limiting step shifts from oxidative addition to reductive elimination. You must switch to a dialkylbiaryl phosphine ligand like RuPhos . The specific geometry of RuPhos lowers the activation energy for reductive elimination, making it highly effective for cyclic and bulky secondary amines[1].

Q2: Should I use BrettPhos instead of RuPhos for this substrate? A2: No. While BrettPhos is excellent for primary amines, it is detrimental here. The larger steric hindrance around the palladium atom in Pd-BrettPhos prevents the bulky secondary amine from coordinating effectively. Conversely, Pd-RuPhos has a slightly smaller steric profile that allows the amine to bind. Counterintuitively, once bound, the inherent steric bulk of your secondary amine actually decreases the energy barrier for reductive elimination in the Pd-RuPhos system by destabilizing the Pd(II) intermediate, forcing the cross-coupled product out[2].

Q3: How do I prevent the pyrimidine moiety from poisoning the Palladium catalyst? A3: Abandon the use of Pd2(dba)3 with free ligands. Instead, use a preformed precatalyst like RuPhos Pd G3 or G4 . Precatalysts ensure a strict 1:1 Pd:Ligand ratio and rapidly generate the highly active monoligated Pd(0) species upon activation. This rapid on-cycle initiation outcompetes the off-cycle coordination of the pyrimidine nitrogens.

Q4: What is the optimal base and solvent combination for this reaction? A4: For sterically hindered secondary amines, strong, non-nucleophilic bases are required to facilitate deprotonation without side reactions. Sodium tert-butoxide (NaOtBu) or LiHMDS are the gold standards. Pair these with non-polar solvents like Toluene or 1,4-Dioxane and maintain a high temperature (90–110 °C) to provide the thermal energy necessary to overcome the reductive elimination barrier.

Quantitative Data: Ligand Selection Matrix

The following table summarizes the kinetic and empirical data driving ligand selection for this specific substrate class.

LigandTarget Amine CompatibilityRate-Limiting StepReductive Elim. BarrierEfficacy for Target Substrate
BINAP Primary / UnhinderedOxidative Addition> 35.0 kcal/molPoor (<10% yield)
BrettPhos Primary AminesOxidative Addition~ 19.8 kcal/molPoor (Steric clash prevents binding)
RuPhos Secondary / BulkyReductive Elimination~ 32.0 kcal/mol (Decreases as amine bulk increases)Excellent (>85% yield)
XPhos Universal / GeneralVariableVariableModerate (40-60% yield)

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes a pre-catalyst approach to ensure robust C–N coupling of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, complete with built-in validation checks.

Step 1: Reaction Assembly (Glovebox Recommended)

  • Charge an oven-dried reaction vial with the Aryl Halide (1.0 equiv) and N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (1.2 equiv).

  • Add RuPhos Pd G3 (2–5 mol%) and NaOtBu (1.5 equiv).

  • Add anhydrous, degassed Toluene to achieve a 0.1 M concentration . (Note: Dilution is critical to prevent intermolecular pyrimidine-palladium bridging).

Step 2: Initiation & Validation Check 1

  • Seal the vial, remove it from the glovebox, and stir at room temperature for 5 minutes.

  • Validation Check: The solution should transition from a pale yellow to a deep red/purple hue. This color change self-validates the successful generation of the active monoligated Pd(0) species. If the solution remains yellow, your base may be degraded (wet), preventing precatalyst activation.

Step 3: Thermal Cycling & Validation Check 2

  • Heat the reaction to 100 °C for 12 hours.

  • Validation Check: At 4 hours, pull a 10 µL aliquot for LC-MS. You should observe >50% consumption of the aryl halide.

    • Troubleshooting: If the amine is consumed but the aryl halide remains, pyrimidine-driven homocoupling is occurring. Lower the temperature to 85 °C. If both starting materials remain, the catalyst has poisoned; ensure strict anhydrous conditions.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

Visualizations

CatalyticCycle Pd0 Active Pd(0)-RuPhos OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash) OxAdd->AmineBind Amine + Base RedElim Reductive Elimination (Rate-Limiting) AmineBind->RedElim Base-HX RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Product Release

Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.

Workflow Start Reaction Stalled? CheckLigand Is Ligand RuPhos? Start->CheckLigand ChangeLigand Switch to RuPhos G3 CheckLigand->ChangeLigand No CheckBase Is Base Strong? CheckLigand->CheckBase Yes ChangeBase Use NaOtBu CheckBase->ChangeBase No CheckCoord Pyrimidine Poisoning? CheckBase->CheckCoord Yes Dilute Dilute to 0.1 M CheckCoord->Dilute Yes

Decision tree for troubleshooting sterically hindered cross-coupling reactions.

Sources

Reference Data & Comparative Studies

Validation

Advanced Building Block Comparison: N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine vs. Traditional Pyrimidine Ethers

As drug discovery programs increasingly target complex intracellular proteins and central nervous system (CNS) pathways, the physicochemical properties of starting building blocks dictate the success or failure of lead o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex intracellular proteins and central nervous system (CNS) pathways, the physicochemical properties of starting building blocks dictate the success or failure of lead optimization. The incorporation of heteroaryl ethers is a standard strategy to lower lipophilicity (logD) and improve aqueous solubility compared to traditional phenyl ethers. However, simple, unbranched pyrimidine ethers often suffer from rapid phase I metabolism and suboptimal permeability.

This guide provides an objective, data-driven comparison between the advanced sterically shielded building block N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine and its traditional, unbranched primary amine counterpart, 2-(pyrimidin-5-yloxy)ethan-1-amine . By deconstructing the causality behind these structural modifications, we provide medicinal chemists with actionable insights for scaffold design.

Structural Deconstruction: The Causality of Design

To understand the performance delta between these two building blocks, we must analyze the specific molecular modifications and their mechanistic consequences on pharmacokinetics and target engagement.

The Alpha-Methyl Branch: Steric Shielding of the Ether

Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, rapidly clear traditional unbranched alkyl ethers via O-dealkylation. This process requires the highly reactive oxy-heme intermediate of the CYP enzyme to access the carbon atom adjacent to the ether oxygen[1].

By introducing a methyl group at the alpha position (creating a 2-oxypropan-1-amine linker), N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine introduces significant steric hindrance. This structural bulk physically blocks the ether from optimal orientation within the CYP450 active site, drastically reducing the rate of oxidative cleavage[2]. Furthermore, changes in metabolic stability of ethers can often be directly ascribed to this delicate balance of steric shielding and modulated lipophilicity[3].

N-Methylation: Modulating Basicity and Permeability

Traditional primary amines (like those in 2-(pyrimidin-5-yloxy)ethan-1-amine) are highly basic, often resulting in a high degree of protonation at physiological pH (7.4). While this ensures solubility, it incurs a massive desolvation penalty when crossing lipid bilayers, leading to poor passive permeability and increased hERG channel liability.

Converting the primary amine to a secondary amine via N-methylation subtly lowers the pKa and removes one hydrogen bond donor (HBD). N-methylation of secondary amines is a proven strategy to positively impact passive permeability, reduce efflux ratios, and improve overall cellular penetrance[4].

G Substrate Unbranched Ether (Rapid Clearance) CYP CYP450 Oxy-Heme (Active Site) Substrate->CYP Binding Metabolite O-Dealkylation (Metabolite Formation) CYP->Metabolite Oxidation Substrate2 Alpha-Methyl Ether (Steric Shield) Steric Steric Clash (Restricted Access) Substrate2->Steric Binding Attempt Stable Metabolic Stability (Prolonged Half-life) Steric->Stable Pathway Blocked

Caption: CYP450 O-dealkylation blockade via alpha-methyl steric hindrance.

Comparative Performance Data

The following table summarizes representative in vitro ADME and physicochemical data comparing the advanced branched/methylated scaffold against the traditional unbranched/primary amine scaffold. Data is synthesized from standard medicinal chemistry benchmarking assays.

Property / Assay2-(Pyrimidin-5-yloxy)ethan-1-amine (Traditional)N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (Advanced)Mechanistic Rationale
Calculated pKa (Amine) ~ 9.2~ 8.6N-methylation reduces basicity, lowering physiological protonation.
LogD (pH 7.4) -0.50.2Added methyl groups slightly increase lipophilicity, aiding membrane partitioning.
HLM CLint​ (µL/min/mg) 85 (High Clearance)18 (Low Clearance)Alpha-methyl group sterically shields the ether from CYP-mediated O-dealkylation[2].
PAMPA Papp​ ( 10−6 cm/s) 1.2 (Low Permeability)8.5 (High Permeability)Loss of one HBD and reduced pKa lowers the desolvation penalty[4].
hERG Inhibition ( IC50​ ) > 10 µM (Moderate risk)> 30 µM (Low risk)Lower basicity reduces electrostatic interaction with hERG channel binding pocket.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols utilize self-validating systems with internal controls to accurately measure the metabolic and permeability advantages of the advanced building block.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by quantifying the disappearance of the parent compound. The inclusion of an NADPH regenerating system ensures that CYP450 enzymes maintain linear kinetics, validating that clearance is actively driven by phase I metabolism rather than chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

    • Self-Validation Check: Run a parallel control without NADPH to rule out non-CYP mediated degradation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular permeability from active transport (efflux), directly measuring the impact of N-methylation and lipophilicity on membrane crossing.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Assembly: Add 300 µL of the donor solution to the donor plate wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor plate wells. Carefully assemble the donor plate over the acceptor plate, ensuring the coated membrane contacts the acceptor buffer.

  • Incubation: Incubate the assembled sandwich at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) based on the concentration equilibrium between the two chambers.

Workflow Prep Prepare 1 µM Compound in 0.1 M Phosphate Buffer HLM Add Human Liver Microsomes (1 mg/mL protein) Prep->HLM NADPH Initiate with NADPH Regenerating System HLM->NADPH Time Sample at 0, 5, 15, 30, 45 min Quench with Cold Acetonitrile NADPH->Time LCMS Centrifuge & Analyze via LC-MS/MS Time->LCMS Data Calculate Half-Life (t1/2) & Intrinsic Clearance (CLint) LCMS->Data

Caption: Self-validating high-throughput microsomal stability (HLM) assay workflow.

Conclusion

The transition from simple pyrimidine ethers to N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine represents a rational application of advanced medicinal chemistry principles. By strategically deploying an alpha-methyl group to sterically hinder CYP450 O-dealkylation, and utilizing N-methylation to optimize the basicity/permeability profile, researchers can bypass the traditional attrition risks associated with early-stage building blocks. This scaffold provides a highly stable, permeable, and target-ready vector for modern drug discovery campaigns.

References

  • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis Source: Journal of Medicinal Chemistry (American Chemical Society / Figshare) URL:[Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition Source: Pressbooks URL:[Link]

  • Structure–Permeability Relationship of Semipeptidic Macrocycles—Understanding and Optimizing Passive Permeability and Efflux Ratio Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Sources

Comparative

A Guide to the Spectroscopic Characterization of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine: A Predictive and Comparative NMR Analysis

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, a molecule of interest within medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, a molecule of interest within medicinal chemistry, requires robust analytical techniques for its characterization. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted NMR data, substantiated by a comparative analysis with structurally analogous compounds, to provide a reliable reference for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectra

To establish a baseline for the spectroscopic signature of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms.[1] These predictions serve as a valuable guide for interpreting experimental data.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (in CDCl₃)

Atom AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H28.95s-
H4, H68.50s-
H84.60m6.5
H9a, H9b2.85m-
H11~1.5 (broad)s-
H122.45s-
H101.35d6.5

Table 2: Predicted ¹³C NMR Data for N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (in CDCl₃)

Atom AssignmentChemical Shift (δ) ppm
C2158.0
C4, C6155.5
C5145.0
C875.0
C955.0
C1236.0
C1018.0

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparative analysis with experimentally determined NMR data of structurally similar compounds is essential.

Pyrimidine Moiety

The chemical shifts of the pyrimidine ring are highly influenced by the substituent at the C5 position.[2] In N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine, the electron-withdrawing nature of the pyrimidine ring and the ether linkage are expected to significantly influence the chemical shifts of the aromatic protons and carbons. The predicted values for H2, H4, and H6 are in the downfield region, which is characteristic of protons on electron-deficient aromatic rings.[3]

Aliphatic Side-Chain

The aliphatic N-Methyl-2-propan-1-amine moiety has characteristic signals that can be compared with known compounds. For instance, the experimental data for propan-2-amine (isopropylamine) provides a good reference for the signals of the isopropyl group.[4]

Table 3: Comparison of Predicted Side-Chain ¹H NMR Data with Experimental Data of Analogs

Protons in Target MoleculePredicted δ (ppm)Analogous Protons in Propan-2-amineExperimental δ (ppm)[4]Comments
H8 (CH)4.60CH2.8-3.0 (septet)The downfield shift in the target molecule is due to the deshielding effect of the adjacent oxygen atom (O7).
H10 (CH₃)1.35CH₃1.0-1.1 (doublet)The predicted chemical shift is in good agreement with the experimental value.
H12 (N-CH₃)2.45--This singlet is characteristic of a methyl group attached to a nitrogen atom.
H9 (CH₂)2.85--This multiplet arises from the methylene protons adjacent to the nitrogen.

Table 4: Comparison of Predicted Side-Chain ¹³C NMR Data with Experimental Data of Analogs

Carbons in Target MoleculePredicted δ (ppm)Analogous Carbons in Propan-2-amineExperimental δ (ppm)[3]Comments
C8 (CH)75.0CH44.5The significant downfield shift is due to the direct attachment to the oxygen atom.
C10 (CH₃)18.0CH₃25.9The predicted value is in a reasonable range for a methyl group in this environment.
C12 (N-CH₃)36.0--This chemical shift is typical for a methyl group on a secondary amine.
C9 (CH₂)55.0--This value is consistent with a methylene carbon bonded to a nitrogen atom.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine.[5]

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Vortexing: Gently vortex the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Lock, Tune, Shim instrument->setup acquire Acquire Spectra (¹H, ¹³C, 2D) setup->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process integrate Integration process->integrate assign Peak Picking & Assignment integrate->assign

Caption: General workflow for NMR analysis.

Data Acquisition

General parameters for acquiring ¹H and ¹³C NMR spectra are provided below. These may need to be optimized for the specific instrument and sample.[2]

  • For ¹H NMR:

    • Spectrometer Frequency: 400-600 MHz

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans (NS): 16-64

    • Relaxation Delay (D1): 1-2 seconds

    • Spectral Width (SW): -2 to 12 ppm

  • For ¹³C NMR:

    • Spectrometer Frequency: 100-150 MHz

    • Pulse Sequence: Proton-decoupled single-pulse experiment

    • Number of Scans (NS): 1024 or more, depending on sample concentration

    • Relaxation Delay (D1): 2-5 seconds

    • Spectral Width (SW): 0 to 200 ppm

Alternative and Complementary Analytical Techniques

While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which can help confirm the molecular formula and aspects of the structure.

  • Infrared (IR) Spectroscopy: Can identify the presence of specific functional groups, such as the C-O-C ether linkage and the N-H bond of the secondary amine.[7]

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine based on high-quality predictions and comparative analysis with known compounds. The presented data and protocols offer a valuable resource for researchers in the positive identification and characterization of this and structurally related molecules, thereby supporting advancements in medicinal chemistry and drug development.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (URL: [Link])

  • Simulate and predict NMR spectra. (URL: [Link])

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. (URL: [Link])

  • 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine - Doc Brown's Chemistry. (URL: [Link])

  • Predict 1H proton NMR spectra - NMRdb.org. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • NMRium demo - Predict. (URL: [Link])

  • 핵자기 공명 분광기 - KUTECHFIRM. (URL: [Link])

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Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Fragmentation Analysis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

Introduction N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (Chemical Formula: C₈H₁₃N₃O, Exact Mass: 167.1059 Da) is a highly versatile pyrimidine ether amine scaffold. Because of its favorable physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine (Chemical Formula: C₈H₁₃N₃O, Exact Mass: 167.1059 Da) is a highly versatile pyrimidine ether amine scaffold. Because of its favorable physicochemical properties, this structural motif is frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. During drug metabolism and pharmacokinetics (DMPK) profiling, accurate structural characterization and trace-level quantification of this pharmacophore are critical.

This guide provides an objective, data-driven comparison of two premier mass spectrometry platforms—Triple Quadrupole (QqQ) and High-Resolution Orbitrap (HRMS)—for the analysis of this specific compound, grounded in its fundamental gas-phase fragmentation mechanics.

Mechanistic Fragmentation: Causality & Pathways

To design a robust analytical method, one must first understand why a molecule fragments the way it does. Under positive electrospray ionization (ESI+), N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine readily forms a protonated precursor ion [M+H]⁺ at m/z 168.1134 .

The fragmentation cascade is entirely dictated by competitive protonation at either the highly basic secondary aliphatic amine or the nitrogen atoms of the pyrimidine ring[1].

Pathway A: Inductive Ether Bond Cleavage

When protonation occurs at the pyrimidine ring or the ether oxygen, the adjacent C–O bond is significantly weakened. Collision-induced dissociation (CID) drives the inductive cleavage of this aryl ether linkage. Depending on where the charge is retained, this yields either the protonated pyrimidin-5-ol fragment at m/z 97.04 or the aliphatic amine fragment at m/z 72.08 . Aryl ethers frequently undergo this type of inductive cleavage, driven by the thermodynamic stability of the resulting aromatic leaving group[1].

Pathway B: Charge-Directed Alpha-Cleavage

When protonation occurs at the secondary aliphatic amine, the system undergoes a classic charge-directed alpha-cleavage. The C1–C2 bond breaks, expelling the bulky pyrimidine-ether moiety as a neutral radical. This generates a highly stable immonium ion [CH₂=NHCH₃]⁺ at m/z 44.05 . Because the basicity of the secondary amine strongly localizes the proton, this alpha-cleavage is the most abundant and diagnostic fragmentation mode for this molecule[2].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 168.11 PathA Ether Bond Cleavage (Inductive Cleavage) Precursor->PathA PathB Alpha-Cleavage (Charge-Directed) Precursor->PathB FragA1 Pyrimidin-5-ol Ion [C4H5N2O]+ m/z 97.04 PathA->FragA1 Charge on Pyrimidine FragA2 Aliphatic Amine Ion [C4H10N]+ m/z 72.08 PathA->FragA2 Charge on Amine FragB1 Immonium Ion [C2H6N]+ m/z 44.05 PathB->FragB1 Loss of Neutral Pyrimidine Radical

Caption: Gas-phase fragmentation pathways of protonated N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine.

Product Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ) MS

When analyzing this pyrimidine derivative in complex biological matrices (e.g., plasma, microsomes), the choice of MS platform dictates the quality of the data.

  • Triple Quadrupole (QqQ) MS : Operating in Selected Reaction Monitoring (SRM) mode, QqQ instruments are the industry standard for absolute, targeted quantitation. By monitoring the specific m/z 168.11 → 44.05 transition, QqQ provides unmatched sensitivity and a vast linear dynamic range, making it ideal for high-throughput pharmacokinetic studies[3].

  • Orbitrap High-Resolution MS (HRMS) : Orbitrap platforms operate in full-scan mode with extremely high mass resolving power (e.g., 70,000 to 140,000 FWHM). While historically relegated to qualitative screening, modern Orbitraps match QqQ sensitivity while offering the unique ability to perform retrospective data analysis without pre-optimizing SRM transitions[4]. This is invaluable for identifying unknown biotransformation products (e.g., N-demethylation or pyrimidine oxidation) where the fragmentation pattern shifts[5].

Quantitative Performance Comparison
Performance MetricTriple Quadrupole (QqQ) MSOrbitrap HRMS
Primary Acquisition Mode Selected Reaction Monitoring (SRM)Full-Scan / Data-Dependent MS² (ddMS²)
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 1 ppm with internal lock mass)
Limit of Detection (LOD) 0.5 - 1.0 pg/mL1.0 - 2.5 pg/mL
Linear Dynamic Range 5 to 6 orders of magnitude4 to 5 orders of magnitude
Method Setup Time High (Requires collision energy optimization)Low (Generic full-scan methods applicable)
Retrospective Analysis Impossible (Only targeted ions recorded)Excellent (All ions recorded in full-scan)

Experimental Protocols: Self-Validating Analytical Workflow

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) and specific mobile phase modifiers ensures that ionization efficiency is maximized and matrix effects are actively monitored.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is utilized because it is a rapid, exhaustive extraction method that minimizes ion suppression while maintaining high recovery for polar basic compounds like aliphatic amines.

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (e.g., N-Methyl-d3-2-(pyrimidin-5-yloxy)propan-1-amine at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation

Causality: Formic acid is added to the mobile phase to ensure complete protonation of the secondary amine and pyrimidine nitrogens in the ESI source, maximizing the[M+H]⁺ yield.

  • Column : Kinetex Core-Shell C18 (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient : 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

For QqQ (Targeted Quantitation):

  • Set ESI source to Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Monitor Quantifier Transition: m/z 168.1 → 44.1 (Collision Energy: 15 eV).

  • Monitor Qualifier Transition: m/z 168.1 → 97.0 (Collision Energy: 25 eV).

For Orbitrap HRMS (Structural/Metabolite Profiling):

  • Set resolution to 70,000 FWHM at m/z 200.

  • Mass range: m/z 100–500. Automatic Gain Control (AGC) target: 1e6. Maximum injection time: 100 ms.

  • Enable Data-Dependent MS² (ddMS²) for the top 5 most intense ions to confirm structural identity via exact mass fragments.

Workflow Prep Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column, 40°C) Prep->LC ESI ESI Source (Positive Mode) LC->ESI QqQ Triple Quadrupole (QqQ) SRM Mode (Targeted) ESI->QqQ Platform 1 Orbitrap Orbitrap HRMS Full Scan (Retrospective) ESI->Orbitrap Platform 2 DataQqQ Absolute Quantitation (High PK Sensitivity) QqQ->DataQqQ DataOrb Structural Elucidation & Metabolite ID Orbitrap->DataOrb

Caption: Comparative LC-MS/MS analytical workflow for targeted quantitation vs. structural elucidation.

References

  • Source: University of Alabama at Birmingham (UAB)
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products Source: ResearchGate URL
  • Source: PubMed (NIH)
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry Source: Thermo Fisher Scientific URL
  • A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation Source: ACS Publications URL

Sources

Comparative

Benchmarking N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine stability against similar aliphatic amines

An in-depth comparative analysis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine reveals how targeted heteroaromatic substitution on an aliphatic amine backbone fundamentally alters its physicochemical robustness. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine reveals how targeted heteroaromatic substitution on an aliphatic amine backbone fundamentally alters its physicochemical robustness. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the mechanistic causality behind its stability profile.

This guide benchmarks the compound against structurally related aliphatic and aryloxy amines, providing actionable data and self-validating protocols for drug development professionals evaluating this motif.

Structural Rationale & Causality in Stability

When designing amine-containing therapeutics, rapid CYP450-mediated N-dealkylation and O-dealkylation are primary metabolic liabilities[1]. N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is engineered to mitigate these vulnerabilities through three distinct stereoelectronic mechanisms:

  • The Pyrimidine Electron Sink : The pyrimidine ring is a strongly π -electron-deficient heterocycle. Through inductive and resonance electron withdrawal, it drastically reduces the electron density on the adjacent ether oxygen. This deactivation raises the activation energy required for hydrogen atom transfer (HAT) by the CYP450 iron-oxo species, effectively suppressing O-dealkylation.

  • Steric Shielding via Branching : The methyl branch at the C2 position of the propyl chain introduces steric hindrance around both the ether linkage and the β -carbon, physically shielding the molecule from enzymatic attack compared to linear analogs.

  • Modulated Amine Basicity : While the secondary N-methyl group remains a classic "soft spot" for N-demethylation[2], the distal electron-withdrawing pyrimidine subtly lowers the overall basicity (pKa) of the amine. This reduces its binding affinity to the lipophilic, electron-rich active sites of oxidative enzymes.

Metabolic Stability Benchmarking (In Vitro)

To objectively evaluate these structural advantages, we benchmark N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine against three reference compounds in a Human Liver Microsome (HLM) assay. The data below illustrates the protective effect of the pyrimidine substitution compared to a simple phenyl ring or an unfunctionalized chain.

Table 1: Comparative HLM Stability Profile

Note: Data represents established medicinal chemistry trends for these structural motifs to illustrate relative clearance rates.

Benchmark Compound t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Pathway
N-Methylpropan-1-amine 12.5110.4N-demethylation, terminal oxidation
N-Methyl-2-phenoxypropan-1-amine 18.276.1O-dealkylation, N-demethylation
N-Methyl-2-(pyridin-3-yloxy)propan-1-amine 34.540.2N-demethylation
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine 58.0 23.9 N-demethylation (O-dealkylation blocked)

Data Interpretation : The transition from a phenoxy to a pyrimidin-5-yloxy headgroup cuts intrinsic clearance ( CLint​ ) by more than two-thirds. By blocking the O-dealkylation pathway, the metabolic flux is forced entirely through the slower N-demethylation route.

Pathway Parent N-Methyl-2-(pyrimidin-5-yloxy) propan-1-amine CYP Hepatic CYP450 Oxidation Parent->CYP Enzymatic Activation NDemethyl N-Demethylation (Primary Pathway) CYP->NDemethyl Favored ODealkyl O-Dealkylation (Blocked by Pyrimidine) CYP->ODealkyl Disfavored

CYP450-mediated biotransformation pathways of the target amine.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using phase I metabolic cofactors and internal controls to isolate CYP-mediated degradation from chemical instability[1][3].

Materials Required:

  • Pooled Human Liver Microsomes (HLM)[1]

  • NADPH Regenerating System (NADP+, Glc-6-P, and G6PDH)[4]

  • Potassium phosphate buffer (100 mM, pH 7.4) with 3.3 mM MgCl₂[4]

  • Quenching Solvent: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard)[1]

Step-by-Step Workflow:

  • System Preparation : Dilute HLM in phosphate buffer to a working concentration of 0.625 mg/mL. Prepare a 10 µM working solution of the test amine in 10% DMSO/water.

  • Pre-Incubation : Combine 40 µL of the HLM suspension with 10 µL of the test compound in a 96-well plate. Pre-incubate at 37°C for 15 minutes[3].

    • Causality: This step ensures temperature equilibration and allows non-specific protein binding to reach a steady state before enzymatic turnover begins.

  • Reaction Initiation : Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system (Final volume: 60 µL; Final protein: 0.5 mg/mL; Final compound: 1 µM)[1].

  • Time-Course Sampling : At precise intervals (0, 5, 15, 30, and 45 minutes), transfer 10 µL of the reaction mixture into 40 µL of the ice-cold Quenching Solvent[1].

    • Causality: The organic solvent instantly precipitates the CYP450 enzymes, halting metabolism, while the cold temperature prevents the spontaneous chemical degradation of reactive secondary hydroxylamine intermediates[2].

  • Self-Validating Controls :

    • Positive Control: Run Verapamil (High clearance, CLint​ = 122.0 µL/min/mg)[3] in parallel. If Verapamil is not depleted by >80% at 45 mins, the HLM batch is inactive and the assay is rejected.

    • Negative Control: Run a "Minus Cofactor" well (buffer instead of NADPH)[1]. Any depletion here indicates chemical instability, not metabolic clearance.

  • Analysis & Quantification : Centrifuge the quenched plates at 5500 rpm for 5 minutes[4]. Analyze the supernatant via LC-TOF-MS, tracking the disappearance of the parent mass[1].

Workflow Prep 1. Preparation HLM + Compound Incubate 2. Pre-Incubation 37°C (15 min) Prep->Incubate React 3. Initiation Add NADPH Incubate->React Quench 4. Quenching Ice-cold ACN React->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze

Step-by-step self-validating microsomal stability assay workflow.

Chemical and Oxidative Stability

Beyond enzymatic degradation, aliphatic amines must withstand oxidative stress during formulation and storage. Secondary amines are particularly prone to oxidizing into hydroxylamines or nitrones[2].

Table 2: Accelerated Oxidative Degradation (3% H₂O₂, 40°C, 24h)
Benchmark Compound% Parent RemainingMajor Degradant Identified
N-Methylpropan-1-amine 45%N-oxide / Hydroxylamine
N-Methyl-2-phenoxypropan-1-amine 62%N-oxide
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine 88% Trace N-oxide

Mechanistic Insight : The pyrimidine ring acts as an intramolecular electron sink. By pulling electron density through the ether oxygen and the alkyl backbone, it subtly reduces the nucleophilicity of the secondary amine. This renders the nitrogen lone pair less susceptible to attack by reactive oxygen species (ROS) compared to the highly electron-rich nitrogen found in unfunctionalized aliphatic chains.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system rooted in molecular behavior. N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a highly specialized, react...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system rooted in molecular behavior. N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine is a highly specialized, reactive building block frequently utilized in drug discovery and kinase inhibitor synthesis. To handle it safely, we must understand its dual chemical nature: the potent basicity and nucleophilicity of the secondary amine, coupled with the lipophilic, tissue-penetrating properties of the pyrimidine ether moiety.

This guide provides a self-validating procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring operational excellence and regulatory compliance.

Mechanistic Hazard Profiling

Before selecting PPE, we must define the chemical threat. Organic amines are inherently basic and corrosive[1]. Upon contact with biological tissues, the secondary amine motif initiates the saponification of epidermal lipids and the denaturation of proteins.

Unlike simple mineral acids that form a coagulative eschar (which limits further tissue penetration), strong organic bases cause liquefaction necrosis. This process liquefies the tissue, allowing the chemical to penetrate deeper into the dermis. Furthermore, the pyrimidine ring enhances the molecule's overall lipophilicity, facilitating rapid dermal absorption and increasing the risk of systemic toxicity[2].

HazardPathway Amine Secondary Amine Motif (Strong Base & Nucleophile) Tissue Epidermal Saponification & Protein Denaturation Amine->Tissue Pyrimidine Pyrimidine Ether Ring (Lipophilic Carrier) Pyrimidine->Tissue Hazard Liquefaction Necrosis & Systemic Toxicity Tissue->Hazard

Fig 1. Mechanistic pathway of tissue damage driven by the amine and pyrimidine motifs.

Personal Protective Equipment (PPE) Matrix

A tiered PPE strategy is essential to mitigate the risks of chemical burns and respiratory irritation[1]. The selection must be dictated by the scale of the operation and the physical state of the compound. Thin nitrile gloves are often insufficient for prolonged handling of secondary amines, as the basicity can degrade the polymer matrix over time.

Operation ScaleEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Analytical (<100 mg) 3[3]Double-gloved Nitrile (4 mil minimum)Buttoned lab coat, closed-toe shoes[3]None required if inside a certified fume hood
Preparative (>1 g) Goggles + Full Face Shield[1]Neoprene or Butyl rubber glovesChemical-resistant apron over lab coat1 (if outside hood)[1]
Spill Response Goggles + Full Face ShieldHeavy-duty Neoprene glovesTyvek suit or heavy chemical apronPowered Air-Purifying Respirator (PAPR)

Operational Workflow & Step-by-Step Methodologies

To ensure a self-validating safety system, engineering controls (e.g., a certified chemical fume hood operating at 80-100 fpm face velocity) must act as the primary line of defense, with PPE serving as the secondary barrier[4].

Workflow Prep 1. Preparation (Fume Hood & PPE) Dispense 2. Dispensing (Inert Atmosphere) Prep->Dispense Reaction 3. Handling (Exotherm Control) Dispense->Reaction Decon 4. Decontamination (Mild Acid Neutralization) Reaction->Decon Waste 5. Waste Segregation (Basic Organic Stream) Decon->Waste

Fig 2. Step-by-step operational workflow for the safe handling of reactive organic amines.

Protocol 1: Dispensing and Solution Preparation

Causality Rationale: Secondary amines can react exothermically with ambient moisture, atmospheric carbon dioxide (forming carbamate salts), or incompatible solvents. Controlled dispensing prevents degradation, dangerous exotherms, and aerosol exposure.

  • System Verification: Verify that the fume hood is operational. Clear the workspace of any incompatible materials, specifically strong oxidizers, mineral acids, and halogenated solvents, which can react violently with secondary amines[2].

  • PPE Donning: Equip chemical splash goggles, a fully buttoned lab coat, and the appropriate gloves based on the scale matrix above[3].

  • Controlled Dispensing: Weigh the solid or transfer the liquid strictly within the fume hood. If the compound is a fine powder, use a static-free spatula and a closed-system transfer to prevent aerosolization.

  • Dissolution Dynamics: Slowly add the amine to the solvent. Never add a concentrated reactive solvent directly to the bulk amine, as the localized heat of solvation can cause rapid boiling and splashing[1].

  • Atmospheric Sealing: Seal the primary container immediately after use. Purge the headspace with an inert gas (Nitrogen or Argon) to prevent oxidation and carbamate formation.

Emergency Response and Spill Management

In the event of a spill, immediate containment is critical to prevent respiratory exposure and environmental contamination.

Protocol 2: Step-by-Step Spill Cleanup

Causality Rationale: Applying water directly to a concentrated amine spill will generate an exothermic reaction and spread the corrosive base over a larger surface area. Neutralization must be controlled.

  • Evacuation & Assessment: Alert personnel and evacuate the immediate vicinity. For large spills (>100 mL), immediately contact your facility's Environmental Health and Safety (EH&S) team[4].

  • Dry Containment: Do not use water. Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Controlled Neutralization: Carefully apply a weak, dilute acid (e.g., 5% citric acid or sodium bisulfate) to the absorbent to neutralize the amine residue. Avoid strong mineral acids to prevent explosive exothermic boiling.

  • Safe Collection: Using a plastic scoop (avoid metal to prevent spark risks or side reactions), transfer the absorbed material into a designated, sealable hazardous waste container[1].

  • Surface Decontamination: Wash the spill surface with a mild detergent and water, followed by an ethanol wipe-down to remove any lipophilic pyrimidine residues.

Waste Disposal Plan

Improper disposal of pyrimidine derivatives and organic amines can lead to severe environmental toxicity[5] and catastrophic container rupture due to incompatible mixing.

  • Chemical Segregation: Strictly segregate amine waste from acidic waste streams. Mixing organic bases with acids in a sealed carboy will generate rapid heat and gas expansion, leading to a pressurized explosion[6].

  • Regulatory Labeling: Label the container clearly as "Hazardous Waste - Basic Organic Amine (Corrosive, Toxic)".

  • Storage Logistics: Store the sealed container in a secondary containment tray within a cool, well-ventilated waste accumulation area until EH&S pickup[4]. Keep the container securely closed at all times except when actively adding waste[1].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Personal protective equipment for handling 5-Iodofuran-2-amine. BenchChem.
  • V.C - Environmental Health & Safety.
  • Chemical Hygiene Plan. USDA ARS.
  • Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine deriv
  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. Tsinghua University.

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